GSK2332255B
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H19ClFN3O3S |
|---|---|
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H19ClFN3O3S/c1-9-4-3-5-23(10(9)2)17(24)15-16(19)27-18(22-15)21-12-7-14-13(6-11(12)20)25-8-26-14/h6-7,9-10H,3-5,8H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
GGKQWFQQUMWVOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1C)C(=O)C2=C(SC(=N2)NC3=CC4=C(C=C3F)OCO4)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK2332255B
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2332255B is a potent and selective antagonist of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels. These non-selective cation channels are implicated in the pathophysiology of various cardiovascular diseases, particularly pathological cardiac hypertrophy. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and its application in preclinical models of cardiac hypertrophy. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: TRPC3 and TRPC6 Antagonism
This compound functions as a dual inhibitor of TRPC3 and TRPC6, two homologous, non-voltage-gated, calcium-permeable cation channels.[1][2] The activation of these channels, often downstream of Gq/11-coupled receptors, leads to an influx of cations, including Ca2+, which triggers a cascade of intracellular signaling events culminating in pathological cardiac hypertrophy.[1][3] this compound effectively blocks these channels, thereby attenuating the downstream pathological signaling.
In Vitro Potency and Selectivity
This compound demonstrates high potency for both rat TRPC3 and TRPC6 channels with IC50 values in the low nanomolar range.[4] Its selectivity for TRPC3/6 is significant, with over 100-fold greater inhibition compared to other calcium-permeable channels.[4]
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Species | Reference |
| TRPC3 | 5 | Rat | [4] |
| TRPC6 | 4 | Rat | [4] |
Table 2: Selectivity Profile of this compound
| Channel | Selectivity vs. TRPC3/6 | Reference |
| Other calcium-permeable channels | ≥100-fold | [4] |
Signaling Pathway: Inhibition of the Calcineurin-NFAT Pathway
A key signaling pathway implicated in pathological cardiac hypertrophy is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Pro-hypertrophic stimuli, such as angiotensin II (Ang II) and endothelin-1 (ET-1), activate Gq/11-coupled receptors, leading to the activation of Phospholipase C (PLC). PLC, in turn, generates diacylglycerol (DAG), which directly activates TRPC3 and TRPC6 channels.[3] The subsequent cation influx contributes to the activation of calcineurin, a calcium-dependent phosphatase. Calcineurin then dephosphorylates NFAT, enabling its translocation to the nucleus where it promotes the transcription of genes associated with cardiac hypertrophy.
This compound, by blocking TRPC3 and TRPC6, prevents the initial cation influx, thereby inhibiting the activation of the calcineurin-NFAT signaling cascade.[4][5]
Experimental Protocols
In Vitro NFAT-Luciferase Reporter Gene Assay in HEK293T Cells
This assay is used to quantify the inhibitory effect of this compound on Ang II- or ET-1-induced NFAT activation.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with expression plasmids for a TRPC channel (TRPC3 or TRPC6) and an NFAT-luciferase reporter construct using a suitable transfection reagent (e.g., Lipofectamine). A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment and Stimulation:
-
24 hours post-transfection, cells are pre-incubated with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle (DMSO) for a specified period (e.g., 30 minutes).
-
Cells are then stimulated with a pro-hypertrophic agonist, such as Angiotensin II (e.g., 100 nM) or Endothelin-1 (e.g., 100 nM), for a defined duration (e.g., 6 hours).
-
-
Luciferase Activity Measurement:
-
Following stimulation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
The dose-dependent inhibition of NFAT activation by this compound is then calculated.
-
In Vitro Cardiac Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
This model assesses the ability of this compound to inhibit agonist-induced hypertrophic responses in primary cardiac cells.
Methodology:
-
Isolation and Culture of NRVMs:
-
Ventricles from 1-2 day old Sprague-Dawley rat pups are isolated and subjected to enzymatic digestion to isolate cardiomyocytes.
-
NRVMs are plated on fibronectin-coated culture dishes and maintained in a serum-free medium.
-
-
Induction of Hypertrophy and Treatment:
-
After a period of stabilization, NRVMs are treated with this compound at various concentrations.
-
Hypertrophy is induced by adding Angiotensin II (e.g., 1 µM) or Endothelin-1 (e.g., 100 nM) to the culture medium for 48-72 hours.
-
-
Assessment of Hypertrophic Markers:
-
Cell Size Measurement: Cells are fixed and stained with an antibody against a cardiomyocyte-specific marker (e.g., α-actinin). The surface area of individual cells is measured using imaging software.
-
Protein Synthesis: The rate of protein synthesis is determined by measuring the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total cellular protein.
-
Gene Expression Analysis: The expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), is quantified by quantitative real-time PCR (qRT-PCR).
-
In Vivo Studies and Pharmacokinetics
The in vivo efficacy of this compound has been investigated in rodent models of pressure overload-induced cardiac hypertrophy, such as the transverse aortic constriction (TAC) model. However, its utility in these models was significantly limited by rapid metabolism and high protein binding, which prevented the maintenance of therapeutically effective plasma concentrations.[1][2]
Despite these pharmacokinetic challenges, studies have shown that this compound can exert some antifibrotic effects in pressure overload models.[1][2] Furthermore, genetic deletion studies have provided strong validation for the therapeutic target. While individual gene deletion of either TRPC3 or TRPC6 alone did not protect against cardiac hypertrophy, the combined deletion of both channels was protective, supporting the rationale for dual inhibition with a compound like this compound.[2]
Table 3: In Vivo and Pharmacokinetic Properties of this compound
| Property | Observation | Implication | Reference |
| In Vivo Efficacy (Rodent Models) | Limited by rapid metabolism and high protein binding | Challenges for maintaining therapeutic concentrations in vivo | [1][2] |
| Antifibrotic Effects | Observed in pressure overload models | Suggests a potential therapeutic benefit despite pharmacokinetic limitations | [1][2] |
Conclusion
This compound is a potent and selective dual antagonist of TRPC3 and TRPC6 channels. Its mechanism of action centers on the inhibition of agonist-induced cation influx, which in turn blocks the downstream calcineurin-NFAT signaling pathway, a critical driver of pathological cardiac hypertrophy. While in vitro studies have robustly demonstrated its efficacy in cellular models of cardiac hypertrophy, its translation to in vivo models has been hampered by unfavorable pharmacokinetic properties. Nevertheless, the preclinical data strongly support the therapeutic potential of targeting both TRPC3 and TRPC6 for the treatment of cardiovascular diseases characterized by pathological remodeling. Further drug development efforts focusing on improving the pharmacokinetic profile of TRPC3/6 dual inhibitors are warranted.
References
- 1. pnas.org [pnas.org]
- 2. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GSK2332255B: A Potent Dual Inhibitor of TRPC3 and TRPC6 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2332255B is a potent and selective small-molecule inhibitor of the transient receptor potential canonical (TRPC) 3 and TRPC6 channels. These non-selective cation channels are implicated in a variety of physiological and pathological processes, including cardiovascular diseases such as cardiac hypertrophy.[1][2][3] TRPC3 and TRPC6 are activated downstream of Gq-coupled protein receptors, leading to an influx of Ca2+ and subsequent activation of signaling pathways, notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, a key regulator of hypertrophic gene expression.[4][5] This guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and visualization of the relevant signaling pathways and experimental workflows.
Pharmacological Data
This compound and its structural analog, GSK2833503A, are characterized by their high potency and selectivity for TRPC3 and TRPC6 channels.[1][6] The following tables summarize the available quantitative data for these compounds and their inactive controls.
Table 1: Potency of TRPC3/6 Inhibitors [1][7]
| Compound | Target | IC50 (nM) | Assay System |
| This compound (GSK255B) | rat TRPC3 | 5 | Patch-clamp in HEK cells |
| rat TRPC6 | 4 | Patch-clamp in HEK cells | |
| GSK2833503A (GSK503A) | TRPC3 | 21 | Patch-clamp in HEK cells |
| TRPC6 | 3 | Patch-clamp in HEK cells | |
| GSK2346383A (Inactive Control) | TRPC3 | > 25,000 | Patch-clamp in HEK cells |
| TRPC6 | > 25,000 | Patch-clamp in HEK cells | |
| GSK2402678A (Inactive Control) | TRPC3 | > 25,000 | Patch-clamp in HEK cells |
| TRPC6 | > 25,000 | Patch-clamp in HEK cells |
Table 2: Selectivity Profile of this compound and GSK2833503A [1]
| Off-Target | IC50 |
| Voltage-gated calcium channel (CaV1.2) | > 10,000 nM (10 µM) |
| hERG | > 50,000 nM (50 µM) |
| Voltage-gated sodium channel (NaV1.5) | > 3,300 nM (3.3 µM) |
These compounds exhibit a selectivity of over 100-fold for TRPC3/6 compared to other calcium-permeable channels.[1][7]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly blocking the ion-conducting pore of TRPC3 and TRPC6 channels. This inhibition prevents the influx of Ca2+ that is triggered by the activation of Gq-coupled receptors, such as the angiotensin II receptor (AT1R) or the endothelin-1 receptor (ET-1R). The subsequent reduction in intracellular Ca2+ levels prevents the activation of the calcium-dependent phosphatase calcineurin, which in turn inhibits the dephosphorylation and nuclear translocation of the transcription factor NFAT. Consequently, the expression of pro-hypertrophic genes is suppressed.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is for determining the inhibitory concentration (IC50) of this compound on TRPC3 and TRPC6 channels expressed in Human Embryonic Kidney (HEK) 293 cells.
a. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For transient transfection, co-transfect cells with plasmids encoding for the desired TRPC channel (rat TRPC3 or TRPC6) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.
-
Recordings are typically performed 24-48 hours post-transfection.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 5 Na2ATP, and 0.1 Na3GTP (pH adjusted to 7.2 with CsOH).
c. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature using a patch-clamp amplifier and data acquisition system.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a transfected cell and then rupture the membrane to establish the whole-cell configuration.
-
Hold the cell at a potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 300 ms) every 10 seconds to elicit TRPC channel currents.
-
Activate the channels by perfusing the cells with an agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG) (e.g., 100 µM).
-
Once a stable baseline current is established, apply increasing concentrations of this compound (dissolved in DMSO and diluted in the external solution) to the bath.
d. Data Analysis:
-
Measure the peak outward current at +100 mV for each concentration of the inhibitor.
-
Normalize the current to the baseline current before inhibitor application.
-
Plot the normalized current as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Calcium Imaging in Neonatal Cardiomyocytes
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation and inhibition by this compound using the ratiometric fluorescent indicator Fura-2/AM.
a. Cell Preparation:
-
Isolate neonatal rat ventricular myocytes using standard enzymatic digestion protocols.
-
Plate the myocytes on collagen-coated glass coverslips and culture for 24-48 hours.
b. Dye Loading:
-
Prepare a loading buffer containing Fura-2/AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in a suitable physiological salt solution (e.g., Tyrode's solution).
-
Incubate the cells with the loading buffer for 30-45 minutes at room temperature in the dark.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the AM ester for at least 30 minutes.
c. Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Perfuse the cells with a Ca2+-free solution containing 1 µM thapsigargin to deplete intracellular calcium stores.
-
Switch to a 2 mM Ca2+ containing solution to measure baseline Ca2+ entry.
-
Stimulate the cells with an agonist such as phenylephrine (PE, 20 µM) to induce Ca2+ influx through TRPC channels.
-
To test the effect of the inhibitor, pre-incubate the cells with this compound before and during agonist stimulation.
d. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The F340/F380 ratio is proportional to the intracellular calcium concentration.
-
Quantify the change in the F340/F380 ratio upon agonist stimulation in the presence and absence of the inhibitor.
NFAT-Luciferase Reporter Assay
This assay is used to assess the functional consequence of TRPC3/6 inhibition on the downstream NFAT signaling pathway.
a. Cell Culture and Transfection:
-
Culture HEK293T cells as described previously.
-
Co-transfect the cells with plasmids encoding:
-
The Gq-coupled receptor of interest (e.g., AT1R).
-
An NFAT-luciferase reporter construct (containing multiple NFAT response elements driving the expression of firefly luciferase).
-
A constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).
-
The TRPC channel of interest (TRPC3 or TRPC6).
-
b. Assay Procedure:
-
24 hours post-transfection, seed the cells into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an agonist (e.g., Angiotensin II, 100 nM) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
c. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the maximal agonist-induced response in the absence of the inhibitor.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit to a dose-response curve to determine the functional IC50.
In Vivo Studies and Limitations
While this compound and GSK2833503A have demonstrated efficacy in cellular models, their in vivo application in rodent models has been challenging due to rapid metabolism and high protein binding, which has limited the ability to achieve sustained and effective plasma concentrations.[2] Despite these pharmacokinetic limitations, some anti-fibrotic effects were observed in a pressure overload model.[2] These findings highlight the therapeutic potential of dual TRPC3/6 inhibition, while also underscoring the need for further optimization of the pharmacokinetic properties of this class of compounds for in vivo applications.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of TRPC3 and TRPC6 channels in health and disease. Its high potency and selectivity make it a superior alternative to less specific TRP channel blockers. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and similar compounds. Further development of dual TRPC3/6 inhibitors with improved pharmacokinetic profiles holds promise for the treatment of cardiovascular and other diseases where these channels are implicated.
References
- 1. pnas.org [pnas.org]
- 2. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]
GSK2332255B: A Dual TRPC3/TRPC6 Antagonist for Cardiac Hypertrophy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pathological cardiac hypertrophy, a maladaptive enlargement of the heart muscle, is a significant contributor to the progression of heart failure. A key signaling pathway implicated in this process involves the Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6. These non-selective cation channels, which are upregulated in cardiac disease, play a crucial role in mediating calcium influx in response to hypertrophic stimuli. GSK2332255B has emerged as a potent and selective dual antagonist of TRPC3 and TRPC6 channels, offering a targeted therapeutic strategy to mitigate cardiac hypertrophy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visual representation of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-hypertrophic effects by selectively inhibiting TRPC3 and TRPC6 channels. These channels are activated downstream of Gq-coupled protein receptors by agonists such as angiotensin II (Ang II) and endothelin-1 (ET-1).[1][2] The activation of these receptors leads to the production of diacylglycerol (DAG), which directly activates TRPC3 and TRPC6.[3][4][5] The subsequent influx of calcium through these channels activates the calcium/calmodulin-dependent phosphatase calcineurin.[6] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation into the nucleus, where it orchestrates the expression of genes associated with pathological cardiac hypertrophy.[3][4][6] this compound effectively blocks this cascade at a critical early step by preventing the initial calcium influx through TRPC3 and TRPC6.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 | Assay Conditions | Reference |
| TRPC3 | Rat | 5 nM | Patch-clamping in HEK cells | [6][7] |
| TRPC6 | Rat | 4 nM | Patch-clamping in HEK cells | [6][7] |
Table 2: In Vitro Efficacy of this compound in Cellular Models of Hypertrophy
| Cell Type | Hypertrophic Stimulus | Endpoint Measured | This compound Concentration | % Inhibition / Effect | Reference |
| HEK293T cells overexpressing TRPC3 | Angiotensin II | NFAT activation | 0.01, 0.1, 1 µM | Dose-dependent blockade | [6][7] |
| HEK293T cells overexpressing TRPC6 | Angiotensin II | NFAT activation | 0.01, 0.1, 1 µM | Dose-dependent blockade | [6] |
| Rat neonatal cardiac myocytes | Phenylephrine (20 µM) | Calcium entry | 10 µM | Blockade of calcium entry | [7] |
| HEK293T cells, neonatal and adult cardiac myocytes | Angiotensin II or Endothelin-1 | Cell hypertrophy signaling | Not specified | Dose-dependent blockade | [6] |
Table 3: In Vivo Efficacy and Pharmacokinetic Properties
| Species | Model | Key Findings | Limitations | Reference |
| Mice and Rats | Pressure overload | Antifibrotic effects observed | Rapid metabolism and high protein binding limited in vivo efficacy for hypertrophy | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Signaling Pathway of Cardiac Hypertrophy and this compound Intervention
References
- 1. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. scispace.com [scispace.com]
- 4. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
GSK2332255B: A Technical Whitepaper on a Potent Dual TRPC3/TRPC6 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2332255B is a potent and selective small-molecule antagonist of the transient receptor potential canonical (TRPC) channels TRPC3 and TRPC6. These ion channels are implicated in the pathophysiology of various diseases, most notably pathological cardiac hypertrophy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, detailed protocols for relevant assays, and a visualization of its role in cellular signaling pathways.
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in calcium signaling.[1] Among these, TRPC3 and TRPC6 have emerged as key mediators in the development of cardiac hypertrophy, a condition characterized by the thickening of the heart muscle, which can lead to heart failure.[2][3] Pathological stimuli, such as angiotensin II (Ang II) and endothelin-1 (ET-1), activate Gq-coupled protein receptors, leading to the production of diacylglycerol (DAG), which in turn activates TRPC3 and TRPC6.[4] This activation results in calcium influx and the subsequent activation of pro-hypertrophic signaling cascades, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[2][4] this compound has been developed as a selective inhibitor of both TRPC3 and TRPC6, offering a valuable tool for investigating the roles of these channels in disease and as a potential therapeutic lead.[2]
Mechanism of Action
This compound functions as a direct antagonist of TRPC3 and TRPC6 channels. By binding to these channels, it prevents the influx of cations, primarily Ca2+ and Na+, that is normally triggered by agonists such as Ang II and ET-1.[2][4] This blockade of cation entry effectively inhibits the downstream signaling events that lead to pathological cardiac hypertrophy.[2] Specifically, this compound has been shown to dose-dependently block the activation of NFAT, a key transcription factor in the hypertrophic response.[5]
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by Angiotensin II, leading to cardiac hypertrophy, and the point of intervention for this compound.
Caption: Angiotensin II signaling cascade leading to cardiac hypertrophy and its inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency of TRPC3/TRPC6 Antagonists
| Compound | Target | IC₅₀ (nM) | Reference |
| This compound | rat TRPC3 | 5 | [5] |
| rat TRPC6 | 4 | [5] | |
| GSK2833503A | TRPC3 | 21 | [2] |
| TRPC6 | 3 | [2] | |
| GSK2346383A (inactive control) | TRPC3/TRPC6 | >25,000 | [2] |
| GSK2402678A (inactive control) | TRPC3/TRPC6 | >25,000 | [2] |
Table 2: Selectivity Profile of this compound
| Channel/Receptor | Selectivity vs. TRPC3/TRPC6 | Reference |
| Other calcium-permeable channels | ≥100-fold | [5] |
| CaV1.2 | >10,000-fold | [2] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉ClFN₃O₃S | [6] |
| Molecular Weight | 411.88 g/mol | [6] |
| Boiling Point | 542.7±60.0 °C at 760 mmHg | [6] |
| Density | 1.4±0.1 g/cm³ | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for determining the inhibitory effect of this compound on TRPC3 and TRPC6 channels heterologously expressed in HEK293T cells.[4][7]
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp experiments.
Materials:
-
HEK293T cells
-
Plasmids encoding human TRPC3 and TRPC6
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)
-
This compound stock solution in DMSO
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM. Co-transfect cells with plasmids encoding the desired TRPC channel and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.
-
Cell Plating: 24 hours post-transfection, plate the cells onto glass coverslips.
-
Patch-Clamp Recording:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Identify transfected cells by fluorescence.
-
Using a glass micropipette filled with the internal solution, form a gigaohm seal with the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit channel currents.
-
Establish a stable baseline current.
-
Perfuse the chamber with external solution containing the desired concentration of this compound.
-
Record the current inhibition.
-
-
Data Analysis: Measure the peak inward and outward currents before and after drug application. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
NFAT-Luciferase Reporter Assay
This assay measures the effect of this compound on Angiotensin II-induced NFAT activation in HEK293T cells.[5]
Experimental Workflow:
References
- 1. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 3. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Last universal common ancestor - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Biological Targets and Mechanism of Action
An In-depth Technical Guide to the Biological Targets of GSK2332255B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological targets and mechanism of action of this compound, a potent and selective antagonist of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 ion channels. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
This compound is a small molecule inhibitor that potently and selectively targets the TRPC3 and TRPC6 ion channels.[1][2][3] These channels are non-selective cation channels that play a crucial role in calcium signaling pathways.[3][4] Upregulation and increased activity of TRPC3 and TRPC6 are associated with the pathophysiology of cardiac hypertrophy, a condition characterized by the thickening of the heart muscle.[2][3]
The primary mechanism of action of this compound is the blockade of TRPC3 and TRPC6 channels, thereby inhibiting the influx of calcium into cells.[1] This reduction in intracellular calcium levels subsequently suppresses the downstream calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][3] The calcineurin-NFAT pathway is a key regulator of hypertrophic gene expression in cardiac myocytes.[3] By inhibiting this pathway, this compound effectively blocks the signaling cascade that leads to pathological cardiac hypertrophy.[2][5]
Quantitative Data: Potency and Selectivity
The potency and selectivity of this compound have been characterized using various in vitro assays. The following table summarizes the key quantitative data.
| Target | Assay Type | Cell Line | IC50 | Selectivity | Reference |
| Rat TRPC3 | Patch Clamp | HEK293 | 5 nM | ≥100-fold vs. other Ca2+ channels | [1][3] |
| Rat TRPC6 | Patch Clamp | HEK293 | 4 nM | ≥100-fold vs. other Ca2+ channels | [1][3] |
| Human TRPC3 | Not Specified | Not Specified | 3-21 nM (range with GSK2833503A) | Not Specified | [2][5] |
| Human TRPC6 | Not Specified | Not Specified | 3-21 nM (range with GSK2833503A) | Not Specified | [2][5] |
| Cav1.2 | Not Specified | Not Specified | >10,000-fold higher than TRPC3/6 | High | [3] |
| hERG | Not Specified | Not Specified | > 50 µM | High | [3] |
| Nav1.5 | Not Specified | Not Specified | > 3.3 µM | High | [3] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination
This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound on TRPC3 and TRPC6 channels expressed in a heterologous system.
Objective: To measure the inhibitory effect of this compound on TRPC3/6 channel currents.
Materials:
-
HEK293 cells stably expressing rat or human TRPC3 or TRPC6
-
Cell culture reagents
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2)
-
This compound stock solution (in DMSO)
-
Channel agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing the target channel onto glass coverslips 24-48 hours prior to the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch clamp configuration on a target cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
-
Agonist Application: Perfuse the cell with an agonist-containing external solution to activate the TRPC3/6 channels and record the resulting increase in current.
-
This compound Application: Once a stable agonist-induced current is achieved, co-perfuse with increasing concentrations of this compound.
-
Data Analysis:
-
Measure the peak inward and outward currents at each concentration of this compound.
-
Normalize the current inhibition to the maximal agonist-induced current.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NFAT Activation Assay
This protocol details a reporter gene assay to assess the functional inhibition of the downstream signaling pathway of TRPC3/6 by this compound.
Objective: To measure the effect of this compound on angiotensin II (Ang II)-induced NFAT activation.
Materials:
-
HEK293T cells
-
Plasmids: pCDNA-TRPC3 or pCDNA-TRPC6, NFAT-luciferase reporter, and a control reporter (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
Cell culture reagents
-
Angiotensin II
-
This compound
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect HEK293T cells with the TRPC channel expression plasmid, the NFAT-luciferase reporter plasmid, and the control reporter plasmid.
-
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with Angiotensin II (e.g., 1 µM) for 6-8 hours to activate the Gq-coupled receptor pathway leading to TRPC3/6 activation.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis:
-
Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of NFAT activity by Ang II relative to unstimulated cells.
-
Determine the percent inhibition of Ang II-induced NFAT activation by this compound at each concentration.
-
Plot the percent inhibition against the this compound concentration to determine the IC50.
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: The Signaling Pathway of Dabrafenib (GSK208451)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dabrafenib (Tafinlar®) is a potent and selective inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway, when constitutively activated by mutations in the BRAF gene, plays a critical role in cell proliferation, differentiation, and survival, and is a major driver in several cancers, most notably melanoma. This document provides a comprehensive overview of the Dabrafenib signaling pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological and experimental workflows.
The MAPK Signaling Pathway and the Role of BRAF
The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that transduces extracellular signals to the nucleus, leading to the regulation of various cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activate the small G-protein Ras. Activated Ras recruits and activates the Raf family of serine/threonine kinases (ARAF, BRAF, CRAF). Raf kinases then phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, leading to changes in gene expression that promote cell growth, proliferation, and survival.
Mutations in the BRAF gene, particularly the V600E substitution, result in a constitutively active BRAF kinase that signals independently of upstream Ras activation. This leads to aberrant and uncontrolled activation of the MAPK pathway, driving tumorigenesis.
Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib on BRAF.
Mechanism of Action of Dabrafenib
Dabrafenib is a reversible, ATP-competitive inhibitor of the BRAF kinase. It exhibits high selectivity for the mutated BRAF V600E form but also inhibits wild-type BRAF and CRAF kinases, albeit at higher concentrations. By binding to the ATP-binding site of the kinase domain of BRAF V600E, Dabrafenib prevents the phosphorylation and activation of downstream MEK, leading to the suppression of the MAPK pathway. This inhibition of downstream signaling results in decreased cell proliferation and induction of apoptosis in BRAF V600E-mutant tumor cells.
A paradoxical activation of the MAPK pathway can occur in cells with wild-type BRAF and an upstream mutation (e.g., in Ras). In these cells, Dabrafenib binding to one BRAF protomer in a dimer can allosterically transactivate the other protomer, leading to MEK/ERK activation. This is the underlying reason why Dabrafenib is contraindicated in patients with wild-type BRAF tumors.
Caption: Competitive inhibition of BRAF V600E by Dabrafenib.
Quantitative Data
The following tables summarize key quantitative data for Dabrafenib.
Table 1: In Vitro Kinase Inhibitory Activity of Dabrafenib
| Kinase Target | IC₅₀ (nM) |
| BRAF V600E | 0.8 |
| BRAF (Wild-Type) | 3.2 |
| CRAF | 5.0 |
Table 2: In Vitro Cellular Activity of Dabrafenib
| Cell Line | BRAF Status | IC₅₀ (nM) for Proliferation Inhibition |
| A375 (Melanoma) | V600E | 2.6 |
| SK-MEL-28 (Melanoma) | V600E | 1.8 |
| HT-29 (Colon) | V600E | 3.5 |
| C8161 (Melanoma) | Wild-Type | > 1000 |
Table 3: Clinical Efficacy of Dabrafenib in BRAF V600E-Mutant Metastatic Melanoma
| Clinical Trial | Treatment Arm | Overall Response Rate (ORR) | Progression-Free Survival (PFS) |
| BREAK-3 | Dabrafenib | 53% | 6.9 months |
| Dacarbazine | 19% | 2.7 months | |
| COMBI-v | Dabrafenib + Trametinib | 64% | 11.4 months |
| Vemurafenib | 51% | 7.3 months |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. BRAF V600E Kinase Assay
This assay quantifies the inhibitory activity of Dabrafenib on the BRAF V600E kinase.
-
Objective: To determine the IC₅₀ of Dabrafenib for BRAF V600E.
-
Materials: Recombinant human BRAF V600E enzyme, inactive MEK1 (substrate), ATP, Dabrafenib, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of Dabrafenib in DMSO.
-
In a 384-well plate, add the BRAF V600E enzyme, inactive MEK1, and Dabrafenib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of Dabrafenib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Caption: Workflow for the BRAF V600E kinase assay.
4.2. Cell Proliferation Assay
This assay measures the effect of Dabrafenib on the proliferation of cancer cell lines.
-
Objective: To determine the IC₅₀ of Dabrafenib for inhibiting the proliferation of BRAF V600E-mutant cells.
-
Materials: BRAF V600E-mutant cell line (e.g., A375), cell culture medium, fetal bovine serum (FBS), Dabrafenib, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of Dabrafenib.
-
Incubate for 72 hours.
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Plot the percentage of cell viability against the logarithm of Dabrafenib concentration and calculate the IC₅₀.
-
Caption: Workflow for the cell proliferation assay.
Conclusion
Dabrafenib is a highly effective inhibitor of the constitutively active BRAF V600E kinase, a key driver of tumorigenesis in a significant subset of cancers. Its mechanism of action involves the direct inhibition of the MAPK signaling pathway, leading to reduced cell proliferation and tumor growth. The quantitative data from in vitro and clinical studies underscore its potency and clinical benefit, particularly in combination with MEK inhibitors like Trametinib. The experimental protocols outlined provide a basis for the further investigation and characterization of BRAF inhibitors. This technical guide serves as a comprehensive resource for professionals in the fields of oncology research and drug development.
An In-depth Technical Guide to GSK2332255B: A Potent and Selective TRPC3/TRPC6 Antagonist
An Important Note on the Biological Target of GSK2332255B: Initial interest in this compound may have been associated with various signaling pathways. However, extensive research has definitively characterized this compound as a highly potent and selective antagonist of the Transient Receptor Potential Canonical 3 (TRPC3) and 6 (TRPC6) channels. It is not a Rho-kinase 1 (ROCK1) inhibitor. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and biological role as a dual inhibitor of TRPC3 and TRPC6.
Chemical Structure and Properties
This compound is a small molecule belonging to the anilino-thiazole class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C18H19ClFN3O3S[] |
| Molecular Weight | 411.88 g/mol [] |
| IUPAC Name | [5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone[] |
| SMILES String | CC1CCCN(C1C)C(=O)C2=C(SC(=N2)NC3=CC4=C(C=C3F)OCO4)Cl[] |
| CAS Number | 1366233-41-1[] |
| Synonyms | GSK-255B, (5-chloro-2-((6-fluorobenzo[d][2][3]dioxol-5-yl)amino)thiazol-4-yl)(2,3-dimethylpiperidin-1-yl)methanone[] |
| Solubility | Soluble in DMSO[] |
Mechanism of Action and Biological Activity
This compound is a potent antagonist of both TRPC3 and TRPC6 channels, which are non-selective cation channels implicated in various physiological and pathological processes, including cardiac hypertrophy.[2][4] These channels are activated by diacylglycerol (DAG) downstream of Gq-coupled protein receptors.[5][6]
Table 2: Potency and Selectivity of this compound
| Target | IC50 (nM) | Notes |
| Rat TRPC3 | 5[7] | Determined by patch-clamping in HEK cells expressing the channel.[2] |
| Rat TRPC6 | 4[7] | Determined by patch-clamping in HEK cells expressing the channel.[2] |
This compound exhibits high selectivity for TRPC3/6, with over 100-fold selectivity against other calcium-permeable channels.[7] For instance, its IC50 for the voltage-gated calcium channel Cav1.2 is greater than 10,000 nM.[2]
Signaling Pathways
The primary signaling pathway inhibited by this compound involves the activation of TRPC3 and TRPC6 channels by angiotensin II (Ang II) in cardiomyocytes, a key process in the development of cardiac hypertrophy.[5][8] The influx of cations through these channels leads to membrane depolarization, subsequent activation of L-type calcium channels, and an increase in intracellular calcium. This rise in calcium activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade, promoting the expression of hypertrophic genes.[5][6]
Caption: Angiotensin II signaling cascade leading to cardiac hypertrophy via TRPC3/6 activation.
Experimental Protocols
The potency of this compound against TRPC3 and TRPC6 channels is determined using whole-cell patch-clamp recordings in a heterologous expression system, such as HEK293 cells stably expressing the target channel.
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transfected with plasmids encoding for human TRPC3 or TRPC6.
-
Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The standard voltage ramp protocol typically involves an 80 ms step at -80 mV, followed by a 320 ms ramp to +80 mV, and a 40 ms step at +80 mV, applied at regular intervals.
-
The extracellular solution contains physiological concentrations of ions, and the intracellular (pipette) solution is cesium-based to block potassium channels.
-
-
Channel Activation and Inhibition:
-
TRPC channels are activated by applying a Gq-coupled receptor agonist (e.g., carbachol if a muscarinic receptor is co-expressed) or a DAG analog.
-
After establishing a stable baseline current, increasing concentrations of this compound are applied to the extracellular solution.
-
-
Data Analysis: The inhibitory effect is measured as the percentage reduction in the agonist-induced current. The IC50 value is calculated by fitting the concentration-response data to a standard logistical equation.
Caption: Experimental workflow for determining the IC50 of this compound.
The ability of this compound to block the downstream effects of TRPC3/6 activation can be assessed using an NFAT-luciferase reporter assay.[9]
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids for the Angiotensin II type 1 receptor (AT1R), the target TRPC channel (TRPC3 or TRPC6), an NFAT-luciferase reporter, and a control luciferase reporter (e.g., CMV-luc) for normalization.[2]
-
Compound Treatment and Stimulation:
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Cells are then stimulated with Angiotensin II to activate the AT1R and the downstream signaling cascade.[7]
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 24 hours), cells are lysed.
-
Luciferase activity is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system used.
-
-
Data Analysis: The NFAT-luciferase signal is normalized to the control luciferase signal. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated versus untreated, Ang II-stimulated cells.
Pharmacokinetics and In Vivo Studies
While this compound is a potent and selective tool for in vitro studies, its application in vivo has been limited.[4] Studies in mice and rats have shown that the compound undergoes rapid metabolism and exhibits high protein binding.[4] These pharmacokinetic properties result in low systemic exposure after administration, making it challenging to achieve sustained therapeutic concentrations in vivo. Despite these limitations, some anti-fibrotic effects have been observed in a mouse model of pressure overload.[4] Further development of this chemical series would require modifications to improve its pharmacokinetic profile.
References
- 2. pnas.org [pnas.org]
- 3. (PDF) TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy. (2006) | Naoya Onohara | 399 Citations [scispace.com]
- 4. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II and norepinephrine activate specific calcineurin-dependent NFAT transcription factor isoforms in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of GSK2332255B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2332255B is a potent and selective antagonist of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 ion channels.[1][2] These channels are implicated in the pathophysiology of various cardiovascular diseases, particularly pathological cardiac hypertrophy.[3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and data presented for ease of comparison. While specific details regarding the synthesis and pharmacokinetics of this compound are limited in publicly available literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field of cardiovascular drug discovery.
Introduction: Targeting TRPC3 and TRPC6 in Cardiac Disease
Pathological cardiac hypertrophy, a key risk factor for heart failure, is characterized by an increase in cardiomyocyte size and the reactivation of fetal gene programs. This process is often driven by neurohormonal and mechanical stress, leading to sustained increases in intracellular calcium concentration.[3][4][5] The TRPC3 and TRPC6 ion channels, which are non-selective cation channels, have emerged as critical mediators of this pathological calcium influx.[3][4][5] Both channels are upregulated in response to cardiac stress and have been shown to be activated downstream of Gq-protein coupled receptors (GPCRs), such as the angiotensin II type 1 receptor (AT1R).[3] The discovery of selective inhibitors for TRPC3 and TRPC6, therefore, represents a promising therapeutic strategy for the treatment of cardiac hypertrophy and heart failure.
Discovery of this compound: An Anilino-Thiazole Based Antagonist
This compound was identified through a lead optimization program focused on an anilino-thiazole pharmacophore. This chemical scaffold was found to yield potent blockers of TRPC3 and TRPC6 channels. While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of related anilino-thiazole derivatives has been described in the literature. These syntheses typically involve the reaction of a substituted 2-aminobenzothiazole with an appropriate aromatic aldehyde, followed by cyclization with mercaptoacetic acid.
Mechanism of Action
This compound is a potent and selective dual inhibitor of TRPC3 and TRPC6 channels.[1][2] It exerts its effects by blocking the influx of cations, primarily Ca2+, through these channels, thereby attenuating the downstream signaling cascades that lead to pathological cardiac hypertrophy.
In Vitro Potency and Selectivity
This compound has demonstrated low nanomolar potency against both rat TRPC3 and TRPC6 channels.[1][2] Importantly, it exhibits high selectivity for TRPC3/6 over other calcium-permeable channels, a critical attribute for a therapeutic candidate.[1][2]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. Other Channels | Reference |
| rat TRPC3 | 5 | ≥100-fold | [1][2] |
| rat TRPC6 | 4 | ≥100-fold | [1][2] |
| CaV1.2 | >10,000 | - | [4] |
| hERG | >50,000 | - | [4] |
| NaV1.5 | >3,300 | - | [4] |
Signaling Pathway
This compound inhibits the signaling pathway activated by agonists such as Angiotensin II (Ang II) and Endothelin-1 (ET-1), which are known to induce cardiac hypertrophy.[3][5] The binding of these agonists to their respective Gq-coupled receptors activates Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG directly activates TRPC3 and TRPC6 channels, causing an influx of Ca2+. This rise in intracellular Ca2+ activates calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus and the activation of hypertrophic gene transcription. This compound blocks the initial Ca2+ entry through TRPC3/6, thus inhibiting this entire cascade.
Experimental Protocols
The following are representative protocols for key in vitro and in vivo assays used in the characterization of TRPC3/6 inhibitors like this compound.
In Vitro Assays
This protocol is used to directly measure the inhibitory effect of a compound on TRPC6 channel currents.
Materials:
-
HEK293 cells stably expressing human TRPC6.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).
-
Test compound (this compound).
-
Patch-clamp rig with amplifier and data acquisition software.
Procedure:
-
Plate HEK293-TRPC6 cells onto glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a gigaohm seal with a target cell and then rupture the membrane to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV and record baseline currents.
-
Apply a voltage ramp from -100 mV to +100 mV to elicit currents.
-
Perfuse the cell with the external solution containing a TRPC6 agonist (e.g., 100 µM OAG) to activate the channels and record the resulting current.
-
After a stable agonist-induced current is achieved, co-perfuse with the agonist and the test compound (this compound) at various concentrations.
-
Record the inhibition of the TRPC6 current and calculate the IC50 value.
This assay measures the functional consequence of TRPC3/6 inhibition on the downstream NFAT signaling pathway.[6][7][8]
Materials:
-
HEK293T cells.
-
Plasmids: NFAT-luciferase reporter, AT1 receptor, and a control reporter (e.g., Renilla luciferase).
-
Transfection reagent.
-
Angiotensin II.
-
Test compound (this compound).
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Co-transfect HEK293T cells with the NFAT-luciferase reporter, AT1 receptor, and control reporter plasmids.
-
After 24 hours, pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the dose-dependent inhibition of Ang II-induced NFAT activation by the test compound.
In Vivo Model: Transverse Aortic Constriction (TAC) in Mice
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure, mimicking human aortic stenosis.[2][3][9][10][11]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments (forceps, scissors, retractors, needle holder).
-
Suture material (e.g., 7-0 silk).
-
A blunt needle of a specific gauge (e.g., 27-gauge) to standardize the constriction.
-
Ventilator.
Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Perform a thoracotomy to expose the aortic arch.
-
Isolate the transverse aorta between the innominate and left common carotid arteries.
-
Pass a suture underneath the aorta.
-
Place the blunt needle alongside the aorta and tie the suture snugly around both the aorta and the needle.
-
Quickly remove the needle, leaving a standardized constriction of the aorta.
-
Close the chest and suture the skin incision.
-
Administer analgesics and monitor the animal during recovery.
-
The development of cardiac hypertrophy can be assessed at various time points post-surgery (e.g., 2-4 weeks) using echocardiography, histological analysis, and gene expression analysis. The efficacy of a test compound like this compound would be evaluated by administering it to the animals during the post-operative period and comparing the degree of cardiac hypertrophy to a vehicle-treated control group.
Pharmacokinetics and Development Challenges
Despite its high in vitro potency, the in vivo application of this compound has been challenging. Studies have indicated that the compound suffers from rapid metabolism and high protein binding, leading to poor oral bioavailability and difficulty in maintaining effective plasma concentrations in rodent models.[3][5][12] These pharmacokinetic limitations have hindered its progression into further preclinical and potentially clinical development. Further medicinal chemistry efforts would be required to improve the drug-like properties of this compound class while retaining the potent and selective TRPC3/6 inhibitory activity.
Clinical Development Status
To date, there is no publicly available information suggesting that this compound has entered clinical trials. Its development appears to be confined to the preclinical research stage.
Conclusion
This compound is a valuable research tool and a testament to the potential of targeting TRPC3 and TRPC6 for the treatment of cardiovascular diseases. Its discovery has significantly contributed to the understanding of the role of these channels in pathological cardiac hypertrophy. While its own developmental path has been hampered by pharmacokinetic challenges, the knowledge gained from its study provides a strong foundation for the development of future generations of TRPC3/6 inhibitors with improved therapeutic potential. This technical guide provides a consolidated resource for researchers aiming to build upon this important work.
References
- 1. benchchem.com [benchchem.com]
- 2. The experimental model of transition from compensated cardiac hypertrophy to failure created by transverse aortic constriction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II and norepinephrine activate specific calcineurin-dependent NFAT transcription factor isoforms in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 9. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pnas.org [pnas.org]
The Role of GSK2332255B in Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2332255B is a potent and selective antagonist of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels. These non-selective cation channels, particularly permeable to Ca2+, are implicated in a variety of physiological and pathophysiological processes. Notably, their upregulation and activation are linked to the development of pathological cardiac hypertrophy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating calcium signaling, and detailed protocols for its experimental application.
Core Mechanism of Action: Inhibition of TRPC3/6-Mediated Calcium Influx
This compound exerts its effects by directly blocking the ion-conducting pore of TRPC3 and TRPC6 channels. This inhibition prevents the influx of cations, primarily Ca2+, into the cell following channel activation. In the context of cardiac hypertrophy, TRPC3 and TRPC6 are activated downstream of Gq-protein coupled receptors (Gq-GPCRs), such as the angiotensin II type 1 receptor (AT1R) and the endothelin-1 receptor (ET-1R). Agonist binding to these receptors triggers a signaling cascade that leads to the opening of TRPC3/6 channels, resulting in a sustained increase in intracellular calcium concentration. This elevated calcium is a critical second messenger that activates various hypertrophic signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. By blocking this initial calcium entry, this compound effectively attenuates the downstream signaling events that drive pathological cardiac remodeling.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.
| Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| Rat TRPC3 | 5 | Patch Clamp | HEK293 | [1][2] |
| Rat TRPC6 | 4 | Patch Clamp | HEK293 | [1][2] |
| Off-Target | IC50 | Assay Type | Reference |
| CaV1.2 | >10,000-fold selectivity | Patch Clamp | [2] |
| hERG | >50 µM | Not Specified | [2] |
| NaV1.5 | >3.3 µM | Not Specified | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for this compound Characterization.
Experimental Protocols
NFAT-Luciferase Reporter Assay in HEK293T Cells
This assay is designed to quantify the activation of the NFAT signaling pathway in response to Gq-GPCR stimulation and its inhibition by this compound.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NFAT-luciferase reporter plasmid
-
TRPC3 or TRPC6 expression plasmid
-
AT1R or ET-1R expression plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Angiotensin II or Endothelin-1
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid, the respective TRPC and GPCR expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with an EC80 concentration of Angiotensin II or Endothelin-1 and incubate for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized data as a function of this compound concentration to determine the IC50 value.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to directly measure the ion channel activity of TRPC3/6 and determine the inhibitory potency of this compound.
Materials:
-
HEK293 cells stably or transiently expressing TRPC3 or TRPC6
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Microforge
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH)
-
This compound stock solution
-
Channel agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)
Protocol:
-
Cell Plating: Plate the transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Patching: Obtain a gigaohm seal on a single cell and establish a whole-cell configuration.
-
Channel Activation: Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to record baseline currents. Perfuse the cell with an external solution containing a TRPC channel agonist (e.g., 100 µM OAG) to activate the channels.
-
Inhibitor Application: Once a stable current is established, perfuse the cell with an external solution containing the agonist and varying concentrations of this compound.
-
Data Recording: Record the current at each concentration of the inhibitor.
-
Data Analysis: Measure the peak inward and outward currents at specific voltages. Plot the percentage of current inhibition as a function of this compound concentration to calculate the IC50.
Induction of Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes how to induce a hypertrophic response in primary cardiac cells, a key model for studying the effects of this compound.
Materials:
-
NRVMs isolated from 1-2 day old Sprague-Dawley rat pups
-
Plating medium: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM bromodeoxyuridine (BrdU)
-
Serum-free medium: DMEM/F12 with 1% Penicillin-Streptomycin
-
Angiotensin II
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI
-
Fluorescence microscope
Protocol:
-
Cell Isolation and Plating: Isolate NRVMs and pre-plate for 1-2 hours to enrich for myocytes. Seed the myocytes on collagen-coated plates and culture in plating medium for 24 hours.
-
Serum Starvation: Replace the plating medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with this compound or vehicle for 30 minutes, followed by the addition of Angiotensin II (e.g., 1 µM).
-
Incubation: Incubate the cells for 48-72 hours.
-
Staining: Fix and permeabilize the cells. Stain with fluorescently labeled phalloidin to visualize the actin cytoskeleton and DAPI to visualize the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ). An increase in cell surface area is indicative of hypertrophy.
Calcium Imaging with Fura-2 AM
This method allows for the measurement of intracellular calcium concentration changes in response to agonist stimulation and inhibition by this compound.
Materials:
-
Cultured cardiac myocytes or other relevant cell types
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Agonist (e.g., Angiotensin II)
-
This compound
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Protocol:
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Compound Addition: Add this compound or vehicle and continue recording.
-
Agonist Stimulation: Add the agonist to stimulate calcium influx.
-
Data Acquisition: Continue to acquire images for several minutes to capture the full calcium response.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TRPC3 and TRPC6 channels in calcium signaling. Its high potency and selectivity make it a suitable probe for dissecting the involvement of these channels in various cellular processes, particularly in the context of pathological cardiac hypertrophy. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies and further elucidate the intricate mechanisms of calcium-dependent signaling pathways.
References
Methodological & Application
Application Notes and Protocols for GSK2332255B: A Potent TRPC3/6 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2332255B is a potent and selective antagonist of the transient receptor potential canonical (TRPC) 3 and TRPC6 channels.[1][2] These non-selective cation channels are implicated in the pathophysiology of various diseases, particularly in pathological cardiac hypertrophy.[2] this compound exerts its effects by blocking the influx of calcium (Ca2+) through TRPC3 and TRPC6, thereby inhibiting downstream signaling cascades, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which are crucial for the hypertrophic response. These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | IC50 (nM) | Reference |
| TRPC3 | Rat | Patch Clamp | 5 | [1] |
| TRPC6 | Rat | Patch Clamp | 4 | [1] |
Table 2: Functional Inhibition by this compound in Cellular Assays
| Cell Type | Agonist | Assay | This compound Concentration (µM) | Observed Effect | Reference |
| HEK293T cells overexpressing TRPC3 | Angiotensin II | NFAT-luciferase | 0.01, 0.1, 1 | Dose-dependent blockade of NFAT activation | |
| HEK293T cells overexpressing TRPC6 | Angiotensin II | NFAT-luciferase | 0.01, 0.1, 1 | Dose-dependent blockade of NFAT activation | |
| Neonatal rat cardiac myocytes | Phenylephrine (20 µM) | Calcium Influx | 10 | Complete prevention of stimulated calcium entry |
Signaling Pathway and Experimental Workflow
Signaling Pathway of TRPC3/6 in Cardiac Hypertrophy and Inhibition by this compound
References
Application Notes and Protocols for GSK2332255B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2332255B is a potent and selective antagonist of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels.[1][2][3] These non-selective cation channels are implicated in various physiological and pathophysiological processes, including cardiac hypertrophy, by modulating intracellular calcium concentrations.[2][3][4][5] this compound offers a valuable tool for investigating the roles of TRPC3 and TRPC6 in cellular signaling pathways and for exploring their potential as therapeutic targets. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.
Mechanism of Action
This compound selectively inhibits TRPC3 and TRPC6 channels, thereby blocking the influx of cations, including Ca2+, into the cell.[1][2] In many cell types, these channels are activated downstream of Gαq-coupled G protein-coupled receptors (GPCRs) and by other stimuli like mechanical stress.[2][5] The resulting increase in intracellular Ca2+ can activate various signaling cascades, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is a key regulator of hypertrophic gene expression in cardiac myocytes.[2][4][5] By blocking TRPC3/6, this compound effectively attenuates these downstream signaling events.[2]
Signaling Pathway
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cell Type | Assay Method |
| rat TRPC3 | 5 | HEK cells | Patch-clamping |
| rat TRPC6 | 4 | HEK cells | Patch-clamping |
Data sourced from MedChemExpress and Seo et al., 2014.[1][2]
Table 2: Selectivity of this compound
| Off-Target | IC50 | Selectivity vs. TRPC3/6 |
| Cav1.2 | >10 µM | >1000-fold |
| hERG | >50 µM | >10,000-fold |
| Nav1.5 | >3.3 µM | >660-fold |
Data sourced from Seo et al., 2014.[2]
Table 3: Recommended Concentration Range for Cell Culture Experiments
| Application | Cell Type | Agonist | Recommended this compound Concentration |
| Inhibition of NFAT activation | HEK293T cells overexpressing TRPC3/6 | Angiotensin II | 0.01 - 1 µM |
| Blockade of Ca2+ entry | Rat neonatal cardiac myocytes | Phenylephrine (20 µM) | 10 µM |
| Inhibition of hypertrophic signaling | Neonatal and adult cardiac myocytes | Angiotensin II or Endothelin-1 | 0.01 - 10 µM |
Data compiled from Seo et al., 2014.[2]
Experimental Protocols
Protocol 1: Inhibition of NFAT-Luciferase Reporter Gene Expression in HEK293T Cells
This protocol is designed to quantify the inhibitory effect of this compound on agonist-induced NFAT activation in a controlled in vitro system.
Materials:
-
HEK293T cells
-
Plasmids: Angiotensin II type 1 receptor (AT1R), NFAT-luciferase reporter, and a constitutively active luciferase control (e.g., CMV-luc)
-
Transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM or similar serum-free medium
-
Angiotensin II (Ang II)
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with plasmids encoding AT1R, NFAT-luciferase, and a control luciferase vector according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulation: Add Angiotensin II to the wells to a final concentration of 100 nM to stimulate the AT1R pathway.
-
Incubation: Incubate for an additional 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly (NFAT-luc) and renilla (CMV-luc) luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NFAT-luciferase activity to the control luciferase activity to account for variations in transfection efficiency.
Protocol 2: Measurement of Intracellular Calcium in Neonatal Cardiac Myocytes
This protocol details the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to agonist stimulation and the inhibitory effect of this compound.
Materials:
-
Isolated neonatal rat ventricular myocytes
-
Fura-2/AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer, with and without Ca2+
-
Phenylephrine (PE)
-
Thapsigargin (optional, to deplete intracellular stores)
-
This compound (dissolved in DMSO)
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging
Procedure:
-
Cell Plating: Plate isolated neonatal cardiac myocytes on glass-bottom dishes or plates suitable for fluorescence imaging.
-
Dye Loading: Load the cells with 3-5 µM Fura-2/AM and 0.02% Pluronic F-127 in serum-free medium for 30-45 minutes at 37°C.
-
Washing: Wash the cells twice with Ca2+-free HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission) in Ca2+-free HBSS.
-
Pre-treatment: Add this compound (e.g., 10 µM) or vehicle to the cells and incubate for 15-30 minutes. To isolate plasma membrane Ca2+ entry, 1 µM thapsigargin can be added to deplete sarcoplasmic reticulum Ca2+ stores.
-
Stimulation and Measurement: Add Phenylephrine (e.g., 20 µM) to the cells, followed by the re-introduction of extracellular Ca2+ (e.g., 2 mM). Immediately begin recording the Fura-2 fluorescence ratio over time.
-
Data Analysis: Analyze the change in the Fura-2 ratio to determine the effect of this compound on agonist-induced calcium influx.
Concluding Remarks
This compound is a valuable research tool for dissecting the roles of TRPC3 and TRPC6 in cellular physiology and disease. The protocols outlined above provide a starting point for investigating its effects in various cell culture models. As with any pharmacological agent, it is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions. Additionally, the use of an inactive control compound, if available, can strengthen the specificity of the observed effects. Due to its rapid metabolism and high protein binding, the in vivo application of this compound may be limited, making it particularly well-suited for in vitro studies.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. TRPC channels are necessary mediators of pathologic cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK2332255B In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2332255B is a potent and selective dual antagonist of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 ion channels.[1][2] These channels are implicated in various physiological and pathological processes, including cardiac hypertrophy and fibrosis.[2][3] This document provides detailed application notes and protocols for key in vitro assays to characterize the activity of this compound, facilitating its use in drug discovery and development.
Mechanism of Action
This compound selectively inhibits TRPC3 and TRPC6 channels, which are non-selective cation channels that play a role in calcium signaling.[1][2] In pathological conditions such as cardiac hypertrophy, the expression and activity of these channels can be upregulated.[3] Agonists like Angiotensin II (Ang II) and Endothelin-1 (ET-1) can activate Gq-coupled protein receptors, leading to the activation of TRPC3/6 and subsequent calcium influx.[2][3] This rise in intracellular calcium can activate downstream signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, promoting hypertrophic gene expression.[1][2] this compound blocks this calcium entry, thereby inhibiting the pathological signaling cascade.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in blocking hypertrophic signaling.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against TRPC Channels
| Target | IC50 (nM) | Assay System | Reference |
| Rat TRPC3 | 5 | Patch-clamping in HEK cells | [1][2] |
| Rat TRPC6 | 4 | Patch-clamping in HEK cells | [1][2] |
Table 2: Selectivity Profile of this compound
| Channel/Receptor | IC50 | Assay System | Reference |
| TRPC3/6 | 3-21 nM | HEK293T cells | [3][4] |
| Cav1.2 | >10 µM | Not specified | [2] |
| hERG | >50 µM | Not specified | [2] |
| NaV1.5 | >3.3 µM | Not specified | [2] |
Note: this compound demonstrates over 100-fold selectivity for TRPC3/6 over other tested calcium-permeable channels.[1][2]
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
NFAT Activation Assay in HEK293T Cells
This assay measures the inhibition of Angiotensin II-stimulated NFAT activation by this compound in a cellular context.
Experimental Workflow Diagram
Caption: Workflow for the NFAT-luciferase reporter assay.
Protocol:
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed HEK293T cells in 24-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding for either human TRPC3 or TRPC6, an NFAT-luciferase reporter, and a Renilla-luciferase plasmid for normalization, using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24-48 hours post-transfection, replace the culture medium.
-
Prepare serial dilutions of this compound (e.g., 0.01, 0.1, and 1 µM) and a vehicle control (e.g., 0.1% DMSO) in the appropriate cell culture medium.[2]
-
Pre-incubate the cells with the compound or vehicle for 30-60 minutes.
-
-
Stimulation:
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity (NFAT reporter) to the Renilla luciferase activity for each well.
-
Calculate the fold change in NFAT activity relative to the unstimulated control and determine the dose-dependent inhibition by this compound.
-
Calcium Influx Assay in Neonatal Cardiac Myocytes
This assay directly measures the ability of this compound to block agonist-induced calcium entry into cells.
Protocol:
-
Cell Isolation and Culture: Isolate neonatal rat ventricular myocytes from newborn Sprague-Dawley rat pups and culture them under appropriate conditions.
-
Calcium Indicator Loading:
-
Load the myocytes with a calcium-sensitive dye, such as Fura-2/AM, according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Perfuse the cells with a calcium-free buffer containing 1 µM thapsigargin to deplete intracellular calcium stores.[2]
-
Expose the cells to either vehicle or this compound (e.g., 10 µM).[2]
-
Stimulate the cells with an agonist such as Phenylephrine (PE) (e.g., 20 µM).[2]
-
Switch to a buffer containing 2 mM extracellular calcium to initiate calcium influx.[2]
-
-
Data Acquisition and Analysis:
-
Measure the intracellular calcium concentration by monitoring the fluorescence of the calcium indicator using a suitable imaging system or plate reader.
-
Quantify the PE-stimulated calcium entry and determine the extent of inhibition by this compound.
-
Hypertrophic Gene Expression Assay in Cardiomyocytes
This assay assesses the effect of this compound on the expression of genes associated with cardiac hypertrophy.
Protocol:
-
Cell Culture and Treatment:
-
Culture neonatal rat ventricular myocytes.
-
Transfect the cells with an adenovirus encoding a luciferase reporter for a calcineurin/NFAT-responsive gene, such as regulator of calcineurin 1 (Rcan1).[2]
-
Treat the cells with this compound or a vehicle control.
-
Stimulate the cells with a hypertrophic agonist like Endothelin-1 (ET-1) (e.g., 0.1 µM) for 24-48 hours.[2]
-
-
Gene Expression Analysis:
-
For luciferase reporter assays, lyse the cells and measure luciferase activity as described in Protocol 3.1.
-
For endogenous gene expression analysis, isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic marker genes (e.g., Nppa, Nppb, Myh7) and signaling components (Rcan1, Trpc6).[5]
-
-
Data Analysis:
-
Normalize the expression of target genes to a suitable housekeeping gene.
-
Calculate the fold change in gene expression relative to the unstimulated control and determine the dose-dependent inhibition by this compound.
-
Materials
| Reagent/Material | Supplier |
| This compound | MedChemExpress |
| HEK293T cells | ATCC |
| Neonatal Sprague-Dawley rats | Charles River |
| DMEM, FBS, Penicillin-Streptomycin | Gibco |
| Transfection Reagent | e.g., Lipofectamine 3000 (Thermo Fisher) |
| Plasmids (TRPC3, TRPC6, NFAT-luc) | Addgene or custom synthesis |
| Dual-Luciferase Reporter Assay System | Promega |
| Angiotensin II, Endothelin-1, Phenylephrine | Sigma-Aldrich |
| Fura-2/AM | Molecular Probes |
| Thapsigargin | Sigma-Aldrich |
| RNA isolation kit | e.g., RNeasy Mini Kit (Qiagen) |
| qRT-PCR reagents | e.g., SYBR Green Master Mix (Applied Biosystems) |
Note: This is not an exhaustive list. Researchers should source reagents and materials as appropriate for their specific experimental setup.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of TRPC3 and TRPC6 in various cellular processes. The protocols outlined in this document provide a framework for the in vitro characterization of this compound and similar compounds, enabling researchers to investigate their therapeutic potential in diseases such as cardiac hypertrophy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2332255B in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2332255B is a potent and selective dual antagonist of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels. These ion channels are implicated in various physiological and pathophysiological processes, particularly in cardiovascular and renal diseases. This compound offers a valuable tool for investigating the roles of TRPC3 and TRPC6 in cellular signaling and disease models. These application notes provide an overview of the compound's characteristics, along with detailed protocols for its use in in vitro and cellular assays. While in vivo applications in animal models have faced challenges due to pharmacokinetic properties, this document summarizes the available information and potential considerations for such studies.
Mechanism of Action
This compound functions as a blocker of TRPC3 and TRPC6 channels, which are non-selective cation channels permeable to Ca²⁺. The activation of Gq-coupled protein receptors, such as those for Angiotensin II (Ang II) and Endothelin-1 (ET-1), stimulates phospholipase C (PLC), leading to the production of diacylglycerol (DAG). DAG directly activates TRPC3 and TRPC6 channels, resulting in Ca²⁺ influx. This increase in intracellular Ca²⁺ can activate downstream signaling pathways, including the calcineurin-Nuclear Factor of Activated T-cells (NFAT) pathway, which is a key regulator of cellular hypertrophy. This compound effectively inhibits this Ca²⁺ influx and subsequent NFAT activation.[1][2][3]
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high potency for both rat TRPC3 and TRPC6 channels with excellent selectivity over other calcium-permeable channels.[1][3][4]
| Target | IC₅₀ (nM) | Species | Assay |
| TRPC3 | 5 | Rat | Patch-clamp in HEK cells |
| TRPC6 | 4 | Rat | Patch-clamp in HEK cells |
| CaV1.2 | >100-fold higher | Not Specified | Not Specified |
Cellular Activity
The compound effectively blocks agonist-induced hypertrophic signaling in various cell types.[2][4]
| Cell Type | Agonist | Endpoint Measured | Effective Concentration |
| HEK293T cells overexpressing TRPC3/TRPC6 | Angiotensin II | NFAT activation | 0.01 - 1 µM |
| Neonatal rat cardiac myocytes | Phenylephrine (20 µM) | Calcium entry | 10 µM |
| Neonatal and adult cardiac myocytes | Angiotensin II, Endothelin-1 | Hypertrophic signaling | Dose-dependent |
Experimental Protocols
Protocol 1: In Vitro NFAT Activation Assay in HEK293T Cells
This protocol details the methodology to assess the inhibitory effect of this compound on agonist-induced NFAT activation in a recombinant cell line.
1. Cell Culture and Transfection:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Co-transfect cells with plasmids encoding for either human TRPC3 or TRPC6 and an NFAT-luciferase reporter construct using a suitable transfection reagent.
- A control group should be transfected with an empty vector (e.g., pcDNA).
- Plate the transfected cells in 96-well plates and allow them to recover for 24 hours.
2. Compound Treatment and Stimulation:
- Prepare a stock solution of this compound in DMSO.
- Serially dilute this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. An inactive control compound, such as GSK2346383A, should be used as a negative control.[4] A vehicle control (DMSO) should also be included.
- Pre-incubate the cells with the different concentrations of this compound or control compounds for 30 minutes.
- Stimulate the cells with an agonist, such as Angiotensin II (e.g., 100 nM), for 6-8 hours.
3. Luciferase Assay:
- Following stimulation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
- Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
4. Data Analysis:
- Calculate the percentage of inhibition of NFAT activation for each concentration of this compound relative to the agonist-stimulated control.
- Plot the concentration-response curve and determine the IC₅₀ value.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Culture [label="Culture & Transfect\nHEK293T cells with\nTRPC3/6 & NFAT-luc", fillcolor="#F1F3F4", fontcolor="#202124"];
Plate [label="Plate cells in\n96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"];
Incubate_GSK [label="Pre-incubate with\nthis compound or controls", fillcolor="#FBBC05", fontcolor="#202124"];
Stimulate [label="Stimulate with\nAngiotensin II", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Lyse [label="Lyse cells", fillcolor="#F1F3F4", fontcolor="#202124"];
Measure_Luc [label="Measure Luciferase\nActivity", fillcolor="#F1F3F4", fontcolor="#202124"];
Analyze [label="Analyze Data &\nDetermine IC₅₀", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Start -> Culture;
Culture -> Plate;
Plate -> Incubate_GSK;
Incubate_GSK -> Stimulate;
Stimulate -> Lyse;
Lyse -> Measure_Luc;
Measure_Luc -> Analyze;
Analyze -> End;
}
Protocol 2: Calcium Influx Assay in Neonatal Rat Cardiac Myocytes
This protocol describes how to measure the effect of this compound on agonist-induced calcium entry in primary cardiac myocytes.
1. Isolation and Culture of Neonatal Rat Cardiac Myocytes (NRCMs):
- Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups following established enzymatic digestion protocols.
- Pre-plate the cell suspension to enrich for myocytes.
- Culture the NRCMs on fibronectin-coated plates or coverslips.
2. Calcium Imaging:
- Load the cultured NRCMs with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
- Mount the coverslips onto a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
- Perfuse the cells with a physiological salt solution.
3. Experimental Procedure:
- Establish a baseline fluorescence recording.
- To deplete intracellular calcium stores, perfuse the cells with a calcium-free solution containing a SERCA inhibitor, such as thapsigargin (e.g., 1 µM).
- Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for a designated period.
- Stimulate the cells with an agonist like Phenylephrine (e.g., 20 µM) in a solution containing extracellular calcium.
- Record the changes in intracellular calcium concentration, reflected by the change in fluorescence ratio.
4. Data Analysis:
- Quantify the peak increase in intracellular calcium upon agonist stimulation in the presence and absence of this compound.
- Compare the calcium influx between the this compound-treated and vehicle-treated groups.
Application in Animal Models
The use of this compound in in vivo animal models has been challenging. Studies in both mice and rats have reported that the compound's efficacy is significantly limited by rapid metabolism and high protein binding, which prevents the maintenance of stable and effective plasma concentrations.[2][3][5]
Reported Findings and Limitations:
-
Pharmacokinetics: Attempts to achieve therapeutic plasma levels of this compound and the structurally similar compound GSK2833503A in mice and rats have been largely unsuccessful due to their poor pharmacokinetic profiles.[2][3][5]
-
Cardiac Hypertrophy Model: In a rat model of pressure overload induced by ascending aortic constriction (AAC), a high dose of the related compound GSK503A (300 mg/kg/wk s.c.) proved inadequate for testing in vivo efficacy.[4]
-
Anti-fibrotic Effects: Despite the pharmacokinetic limitations, some anti-fibrotic effects were observed in pressure overload models, suggesting that even transient or localized exposure might have some biological effect.[2][3]
Considerations for Future In Vivo Studies:
-
Alternative Delivery Systems: To overcome the rapid metabolism, formulation strategies such as encapsulation in nanoparticles or use of osmotic pumps for continuous delivery could be explored.
-
Localized Delivery: For specific organ systems, local administration (e.g., via catheter or direct injection) might bypass the issues of systemic metabolism and achieve higher local concentrations.
-
Genetically Modified Models: The challenges with pharmacological inhibition using this compound highlight the value of using genetic models. Studies have shown that while single gene deletion of either TRPC3 or TRPC6 did not protect against pressure overload-induced hypertrophy, a combined deletion of both channels was protective.[2][3] This supports the therapeutic concept of dual inhibition that this compound is designed for.
Summary
This compound is a powerful research tool for dissecting the roles of TRPC3 and TRPC6 in cellular signaling cascades in vitro. The provided protocols offer robust methods for characterizing its effects in cellular models of hypertrophy and calcium signaling. While its application in systemic animal models is hampered by its pharmacokinetic properties, the compound's high potency and selectivity make it an excellent probe for in vitro and ex vivo studies. Future in vivo research may require innovative formulation and delivery strategies to fully explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2332255B in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2332255B is a potent and selective dual antagonist of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels. These non-selective cation channels are implicated in various physiological processes, and their dysregulation is associated with pathological conditions, notably cardiac hypertrophy. This compound serves as a critical tool for in vitro investigations into the roles of TRPC3 and TRPC6 in cellular signaling pathways, particularly those initiated by Gq-coupled receptor agonists such as Angiotensin II (Ang II) and Endothelin-1 (ET-1). These application notes provide comprehensive protocols for utilizing this compound in key in vitro assays to study its effects on downstream signaling events like Nuclear Factor of Activated T-cells (NFAT) activation, calcium influx, and cardiomyocyte hypertrophy.
Quantitative Data Summary
The following tables summarize the in vitro potency and effective concentrations of this compound across various experimental setups.
Table 1: In Vitro Potency (IC50) of this compound
| Target | Cell Line | Assay Method | IC50 (nM) |
| Rat TRPC3 | HEK293 | Patch Clamp | 5 |
| Rat TRPC6 | HEK293 | Patch Clamp | 4 |
| Human TRPC3 | HEK293T | Not Specified | 3-21 |
| Human TRPC6 | HEK293T | Not Specified | 3-21 |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Agonist | Effective Concentration Range (µM) | Observed Effect |
| HEK293T | NFAT Activation | Angiotensin II | 0.01 - 1 | Dose-dependent blockade |
| Neonatal Cardiac Myocytes | Calcium Influx | Phenylephrine (20 µM) | 10 | Blockade of calcium entry |
| Neonatal & Adult Cardiac Myocytes | Hypertrophic Signaling | Angiotensin II or Endothelin-1 | Not specified | Dose-dependent blockade |
Signaling Pathways and Experimental Workflow
Signaling Pathway of TRPC3/TRPC6 Inhibition by this compound
The diagram below illustrates the signaling cascade initiated by Angiotensin II and Endothelin-1, leading to cardiac hypertrophy via TRPC3/TRPC6 activation, and the point of intervention for this compound.[1][2][3][4][5]
General Experimental Workflow for In Vitro Studies with this compound
The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.
Experimental Protocols
NFAT Reporter Assay in HEK293T Cells
This protocol describes how to measure the inhibition of Angiotensin II-induced NFAT activation by this compound using a luciferase reporter assay.[6]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
NFAT-luciferase reporter plasmid
-
Plasmid encoding TRPC3 or TRPC6
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Angiotensin II (stock solution in sterile water)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid and a plasmid encoding either TRPC3 or TRPC6 using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range to test is 0.01 µM, 0.1 µM, and 1 µM. Replace the culture medium with the this compound-containing medium and incubate for 30-60 minutes.
-
Agonist Stimulation: Add Angiotensin II to the wells to a final concentration of 100 nM.
-
Incubation: Incubate the plate for an additional 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition.
Calcium Influx Assay in Neonatal Rat Cardiomyocytes
This protocol outlines the measurement of calcium influx in response to an agonist and its inhibition by this compound using a fluorescent calcium indicator.
Materials:
-
Neonatal rat cardiomyocytes (NRCMs)
-
Appropriate culture medium for NRCMs
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
This compound
-
Phenylephrine (PE) or other suitable agonist
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Plate NRCMs on glass-bottom dishes or 96-well black, clear-bottom plates and culture until they form a confluent, beating monolayer.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium, wash the cells with HBSS, and incubate with the loading buffer for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
This compound Incubation: Add HBSS containing the desired concentration of this compound (e.g., 10 µM) to the cells and incubate for 15-30 minutes.
-
Baseline Measurement: Measure the baseline fluorescence for 1-2 minutes using a fluorescence imaging system or plate reader.
-
Agonist Addition: Add the agonist (e.g., 20 µM Phenylephrine) and continue to record the fluorescence signal for several minutes to capture the calcium influx.
-
Data Analysis: For Fura-2, calculate the ratio of fluorescence emission at 340 nm and 380 nm excitation. For Fluo-4, measure the change in fluorescence intensity over time. Compare the peak fluorescence change in this compound-treated cells to that in vehicle-treated controls.
Cardiomyocyte Hypertrophy Assay
This protocol describes the induction of hypertrophy in cardiomyocytes and the assessment of the inhibitory effect of this compound.
Materials:
-
Neonatal rat cardiomyocytes (NRCMs)
-
Serum-free culture medium
-
This compound
-
Endothelin-1 (ET-1) or Angiotensin II
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a hypertrophic marker (e.g., anti-α-actinin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and imaging software
Protocol:
-
Cell Culture and Serum Starvation: Culture NRCMs to a desired confluency. To synchronize the cells, replace the growth medium with serum-free medium for 24 hours.
-
Treatment: Treat the cells with this compound at various concentrations for 30-60 minutes before adding a hypertrophic agonist like ET-1 (100 nM) or Ang II (100 nM).
-
Incubation: Incubate the cells for 48-72 hours to allow for hypertrophic growth.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with the primary antibody against α-actinin overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use imaging software to measure the surface area of individual cardiomyocytes outlined by the α-actinin staining.
-
Compare the cell surface area of agonist-treated cells with and without this compound.
-
-
Gene Expression Analysis (Optional):
-
Lyse the cells at the end of the treatment period and extract RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes such as Nppa (ANP) and Nppb (BNP).
-
References
- 1. (PDF) TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy. (2006) | Naoya Onohara | 399 Citations [scispace.com]
- 2. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC3 and TRPC6 are essential for angiotensin II‐induced cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 4. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2332255B in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2332255B is a potent and selective dual antagonist of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 ion channels.[1][2] These non-selective cation channels are implicated in a variety of physiological and pathophysiological processes, including cardiac hypertrophy, making them attractive targets for drug discovery.[3] Patch-clamp electrophysiology is a critical technique for characterizing the effects of small molecules like this compound on ion channel function with high fidelity. These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp experiments to study TRPC3 and TRPC6 channels.
Quantitative Data
The inhibitory potency of this compound against TRPC3 and TRPC6 channels has been determined using patch-clamp electrophysiology. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound on Rat TRPC3 and TRPC6 Channels
| Channel | IC50 (nM) | Reference |
| Rat TRPC3 | 5 | [1] |
| Rat TRPC6 | 4 | [1] |
Table 2: Inhibitory Potency (IC50) of this compound in HEK293 Cells Expressing TRPC3 and TRPC6
| Cell Line/Channel | IC50 (nM) | Reference |
| HEK293 expressing TRPC3 | 5 | |
| HEK293 expressing TRPC6 | 4 |
Table 3: Selectivity of this compound
| Target | Selectivity | Reference |
| Other calcium-permeable channels (e.g., Cav1.2) | ≥100-fold | [1][2] |
Signaling Pathway and Mechanism of Action
TRPC3 and TRPC6 channels are activated downstream of Gq-coupled protein receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG is a direct activator of TRPC3 and TRPC6 channels. Increased intracellular calcium, facilitated by TRPC channel opening, can activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is a key regulator of cardiac hypertrophy. This compound acts by directly blocking the pore of the TRPC3 and TRPC6 channels, thereby inhibiting cation influx and subsequent downstream signaling.
Caption: Signaling pathway of TRPC3/6 activation and inhibition by this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound Inhibition of TRPC3/TRPC6 in HEK293 Cells
This protocol is designed for recording whole-cell currents from HEK293 cells heterologously expressing either TRPC3 or TRPC6 and assessing the inhibitory effect of this compound.
1. Cell Preparation
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transiently transfect cells with a plasmid encoding for human or rat TRPC3 or TRPC6. Co-transfection with a fluorescent marker (e.g., GFP) is recommended for easy identification of transfected cells.
-
24-48 hours post-transfection, plate the cells onto glass coverslips at a low density for electrophysiological recording.
2. Solutions
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block most potassium channels).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
3. Electrophysiological Recording
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Approach a single, healthy-looking (and fluorescent, if applicable) cell with the patch pipette.
-
-
Gigaohm Seal Formation and Whole-Cell Configuration:
-
Apply gentle positive pressure to the pipette as it approaches the cell.
-
Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
To record TRPC currents, apply a ramp voltage protocol every 10 seconds. The protocol consists of a step from the holding potential of -60 mV to -80 mV for 40 ms, followed by a depolarization ramp to +80 mV over 400 ms, and then a step back to the holding potential.
-
Record baseline currents for a stable period.
-
-
Channel Activation and Inhibition:
-
Activate TRPC3/6 channels by perfusing the cell with an agonist such as 1-oleoyl-2-acetyl-sn-glycerol (OAG) (e.g., 100 µM).
-
Once a stable activated current is achieved, co-apply varying concentrations of this compound to determine the dose-dependent inhibition.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for GSK2332255B in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2332255B is a potent and selective antagonist of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels.[1][2] These non-selective cation channels are implicated in a variety of physiological processes, including calcium signaling in response to Gq-coupled receptor activation.[2][3][4] Dysregulation of TRPC3 and TRPC6 channels has been linked to pathological conditions such as cardiac hypertrophy.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to investigate TRPC3/6-mediated signaling pathways.
Pharmacological Profile of this compound
This compound exhibits high affinity for both TRPC3 and TRPC6 channels, making it a valuable tool for studying their combined role in cellular calcium influx.
| Parameter | Value | Channel | Reference |
| IC₅₀ | 5 nM | Rat TRPC3 | [1] |
| IC₅₀ | 4 nM | Rat TRPC6 | [1] |
Signaling Pathway of TRPC3/TRPC6 Activation
The activation of TRPC3 and TRPC6 channels is often initiated by the stimulation of Gq-coupled receptors by agonists such as Angiotensin II (Ang II) or Endothelin-1 (ET-1). This activation triggers a signaling cascade that leads to an increase in intracellular calcium.
Caption: Gq-TRPC3/6 signaling pathway leading to calcium-dependent gene expression.
Experimental Protocols
General Calcium Imaging Protocol using Fura-2 AM
This protocol is a general guideline for measuring intracellular calcium concentrations in cell lines such as HEK293T or primary cells like cardiac myocytes. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells of interest (e.g., HEK293T cells overexpressing TRPC3/6, neonatal rat ventricular myocytes)
-
This compound
-
Agonist (e.g., Angiotensin II, Endothelin-1)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Dimethyl sulfoxide (DMSO)
-
Bovine Serum Albumin (BSA)
Equipment:
-
Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
-
Image acquisition and analysis software.
-
Cell culture incubator.
-
Perfusion system.
Protocol Steps:
-
Cell Preparation:
-
Plate cells on glass coverslips or in imaging-compatible plates 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
-
Dye Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO (e.g., 1 mM).
-
Prepare a loading buffer (e.g., HBSS) containing a final concentration of 1-5 µM Fura-2 AM.
-
To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting in the loading buffer.
-
The addition of probenecid (e.g., 1-2.5 mM) to the loading buffer can help prevent dye leakage from the cells.
-
-
Cell Loading:
-
Wash the cells once with the loading buffer.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[5][6][7] The optimal loading time and temperature should be determined empirically for each cell type.
-
After loading, wash the cells 2-3 times with fresh, dye-free buffer to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.[6]
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage in a perfusion chamber.
-
Continuously perfuse the cells with buffer to establish a stable baseline fluorescence.
-
Acquire images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.[8] The ratio of the fluorescence intensity at 340 nm to 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
To investigate the effect of this compound, pre-incubate the cells with the desired concentration of the compound for a sufficient period before agonist stimulation.
-
Introduce the agonist (e.g., Angiotensin II) into the perfusion solution to stimulate calcium influx.
-
Record the changes in the F340/F380 ratio over time.
-
Experimental Parameters Summary:
| Parameter | Recommended Range/Value | Notes | References |
| Cell Seeding Density | 70-80% confluency | Ensure a monolayer for optimal imaging. | [5] |
| Fura-2 AM Concentration | 1 - 5 µM | Optimize for cell type to minimize cytotoxicity. | [5][7] |
| Loading Time | 30 - 60 minutes | Varies with cell type and temperature. | [5][6] |
| Loading Temperature | Room Temperature or 37°C | 37°C may decrease loading time but increase compartmentalization. | [7] |
| De-esterification Time | ≥ 30 minutes | Crucial for trapping the dye inside the cells. | [6] |
| Excitation Wavelengths | 340 nm / 380 nm | For ratiometric measurement of calcium-bound and unbound Fura-2. | [8] |
| Emission Wavelength | ~510 nm | [8] | |
| Agonist Concentration | Varies (e.g., 100 nM Ang II) | Determine dose-response for your specific system. | [9][10] |
| This compound Concentration | 10 nM - 1 µM | Dependent on the desired level of TRPC3/6 inhibition. | [1] |
Data Presentation and Analysis
The primary output of a Fura-2 calcium imaging experiment is the ratio of fluorescence intensities (F340/F380). This ratio can be used to calculate the absolute intracellular calcium concentration or, more commonly, to represent the relative changes in calcium levels. Data should be presented as the change in the F340/F380 ratio over time. Key parameters to quantify include the baseline fluorescence ratio, the peak amplitude of the calcium transient upon stimulation, and the area under the curve.
Experimental Workflow
The following diagram illustrates a typical workflow for a calcium imaging experiment using this compound.
Caption: A stepwise workflow for conducting calcium imaging experiments with this compound.
References
- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC channels are necessary mediators of pathologic cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainvta.tech [brainvta.tech]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Intracellular Ca2+ modulation by angiotensin II and endothelin-1 in cardiomyocytes and fibroblasts from hypertrophied hearts of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2332255B in HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2332255B is a potent and selective antagonist of the transient receptor potential canonical (TRPC) 3 and 6 channels. These non-selective cation channels are implicated in various physiological processes, including calcium signaling. In human embryonic kidney 293T (HEK293T) cells, which are a common model for studying signal transduction, TRPC3 and TRPC6 channels can be activated by G-protein coupled receptors (GPCRs), such as the Angiotensin II receptor type 1 (AT1R). Activation of these channels leads to an influx of cations, including Ca2+, which in turn can activate downstream signaling pathways like the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. This compound has been shown to effectively block this signaling cascade, making it a valuable tool for studying the roles of TRPC3 and TRPC6 in cellular physiology and disease.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on Angiotensin II-induced NFAT activation in HEK293T cells overexpressing either TRPC3 or TRPC6. The data is derived from studies by Seo et al. (2014).[1][2]
| Target | Agonist | This compound Concentration (µM) | NFAT Activation (Fold Change vs. Vehicle) | Percent Inhibition |
| TRPC3 | Angiotensin II (10 nM) | 0 | 8.5 | 0% |
| TRPC3 | Angiotensin II (10 nM) | 0.01 | 5.0 | 41.2% |
| TRPC3 | Angiotensin II (10 nM) | 0.1 | 2.5 | 70.6% |
| TRPC3 | Angiotensin II (10 nM) | 1 | 1.5 | 82.4% |
| TRPC6 | Angiotensin II (10 nM) | 0 | 12.0 | 0% |
| TRPC6 | Angiotensin II (10 nM) | 0.01 | 7.0 | 41.7% |
| TRPC6 | Angiotensin II (10 nM) | 0.1 | 3.0 | 75.0% |
| TRPC6 | Angiotensin II (10 nM) | 1 | 2.0 | 83.3% |
Signaling Pathway
The following diagram illustrates the signaling pathway from Angiotensin II stimulation to NFAT activation and its inhibition by this compound.
Caption: Angiotensin II signaling pathway leading to NFAT activation and its inhibition by this compound.
Experimental Protocols
HEK293T Cell Culture
This protocol describes the standard procedure for culturing HEK293T cells.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Maintain HEK293T cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh, pre-warmed complete culture medium.
-
Return the flask to the incubator.
NFAT-Luciferase Reporter Assay
This protocol details the procedure for measuring NFAT activation in HEK293T cells using a luciferase reporter system.
Materials:
-
HEK293T cells
-
Complete DMEM
-
NFAT-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
White, clear-bottom 96-well plates
-
Angiotensin II
-
This compound
-
Luciferase Assay System (e.g., Promega ONE-Glo™)
-
Luminometer
Procedure:
-
Transfection:
-
One day before transfection, seed HEK293T cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, transfect the cells with the NFAT-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.[3]
-
Incubate the cells for 24-48 hours post-transfection.
-
-
Assay:
-
Following transfection, trypsinize and seed the cells into a white, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.[4]
-
Incubate the plate overnight at 37°C with 5% CO₂.
-
The next day, prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-treat the cells by adding the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Prepare a solution of Angiotensin II in serum-free DMEM.
-
Stimulate the cells by adding Angiotensin II to a final concentration of 10 nM to all wells except the unstimulated control.
-
Incubate the plate for 6-8 hours at 37°C with 5% CO₂.
-
Allow the plate to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Protein Extraction and Western Blotting
This protocol outlines the procedure for preparing cell lysates and performing Western blot analysis to detect specific proteins.
Materials:
-
HEK293T cells
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cultured HEK293T cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Experimental Workflow Diagrams
Workflow for NFAT-Luciferase Reporter Assay
Caption: Experimental workflow for the NFAT-luciferase reporter assay.
Workflow for Western Blotting
Caption: Experimental workflow for Western blotting analysis.
References
- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
Application Notes and Protocols: GSK2332255B in Neonatal Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK2332255B, a potent and selective dual inhibitor of Transient Receptor Potential Canonical (TRPC) 3 and 6 channels, in neonatal cardiomyocyte models of cardiac hypertrophy.
Introduction
Pathological cardiac hypertrophy, a key feature of many heart diseases, is often driven by sustained neurohormonal and mechanical stress.[1][2][3] This process involves complex signaling cascades that lead to cardiomyocyte enlargement and maladaptive gene expression.[4] A critical pathway implicated in pathological hypertrophy is the Gαq-coupled receptor signaling cascade, which activates TRPC3 and TRPC6 channels, leading to calcium influx and subsequent activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[4] this compound has emerged as a valuable tool to investigate the role of TRPC3 and TRPC6 in this process and as a potential therapeutic agent to inhibit pathological cardiac hypertrophy.[1]
Mechanism of Action
This compound selectively blocks TRPC3 and TRPC6 channels, which are non-selective cation channels.[4] In the context of cardiac hypertrophy, agonists such as angiotensin II (Ang II) and endothelin-1 (ET-1) bind to their respective Gαq-coupled receptors on the cardiomyocyte surface.[4] This triggers a signaling cascade that activates TRPC3 and TRPC6, leading to an influx of calcium ions. The elevated intracellular calcium activates the phosphatase calcineurin, which dephosphorylates NFAT.[4][5] Dephosphorylated NFAT then translocates to the nucleus, where it acts as a transcription factor to upregulate genes associated with pathological hypertrophy.[4][5] By inhibiting TRPC3 and TRPC6, this compound prevents the initial calcium influx, thereby blocking the entire downstream signaling cascade that leads to hypertrophic gene expression.[1][2][6]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound and its effects on neonatal cardiomyocytes.
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) | Selectivity | Reference |
| TRPC3 | 3-21 | ≥100-fold over other calcium-permeable channels (e.g., Cav1.2) | [1][2][4][6] |
| TRPC6 | 3-21 | ≥100-fold over other calcium-permeable channels (e.g., Cav1.2) | [1][2][4][6] |
Table 2: Efficacy of TRPC3/6 Inhibition in Neonatal Cardiomyocytes
| Experiment | Agonist | GSK Compound | Concentration | Effect | Reference |
| NFAT-luciferase reporter assay | Angiotensin II (10 nM) | This compound | 0.01, 0.1, 1 µM | Dose-dependent blockade of NFAT activation | [4] |
| Rcan-1 luciferase reporter assay | Endothelin-1 (0.1 µM) | This compound | Not specified, but nearly identical results to GSK503A | Complete inhibition of Rcan-1 expression at 5-10 µM (for GSK503A) | [4] |
| Intracellular Calcium Measurement | Phenylephrine (20 µM) | This compound | 10 µM | Fully prevented stimulated calcium entry | [6] |
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Cardiomyocytes
This protocol is adapted from established methods for isolating neonatal rat cardiomyocytes.[7][8][9][10]
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Trypsin (1.25 mg/mL)
-
Collagenase II (0.8 mg/mL)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Percoll density gradient (optional, for fibroblast removal)[7]
-
Gelatin-coated culture plates
Procedure:
-
Euthanize neonatal rat pups according to approved animal protocols.
-
Excise the hearts and place them in ice-cold HBSS to wash.
-
Mince the heart tissue into pieces smaller than 1 mm³.
-
Perform enzymatic digestion using trypsin for 3 minutes, followed by collagenase II for 30 minutes at 37°C.[8]
-
Collect the supernatant containing the dissociated cells and neutralize the enzymatic activity with an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a cell strainer.
-
To enrich for cardiomyocytes, pre-plate the cell suspension in a non-coated culture flask for 90 minutes at 37°C to allow for differential attachment of fibroblasts.[8]
-
Collect the non-adherent cardiomyocytes and plate them on gelatin-coated multi-well plates at a suitable density (e.g., 125,000 viable cells per cm²).[7]
-
Culture the cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
Protocol 2: Inhibition of Hypertrophic Signaling with this compound
Materials:
-
Cultured neonatal rat cardiomyocytes (from Protocol 1)
-
Hypertrophic agonist (e.g., Endothelin-1 or Angiotensin II)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Appropriate assay reagents (e.g., luciferase reporter assay kit, calcium imaging dyes)
Procedure:
-
Culture neonatal cardiomyocytes for 24-48 hours to allow for attachment and recovery.
-
If using a reporter assay, transfect the cells with the appropriate adenovirus construct (e.g., Rcan-1 luciferase reporter) according to the manufacturer's instructions.
-
Pre-incubate the cardiomyocytes with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for a suitable duration (e.g., 30-60 minutes). Include a vehicle control (DMSO).
-
Stimulate the cells with the hypertrophic agonist (e.g., 0.1 µM Endothelin-1) for the desired time period (e.g., 24-48 hours for gene expression studies).
-
Following stimulation, lyse the cells and perform the appropriate assay to measure the hypertrophic response (e.g., luciferase activity, gene expression of hypertrophic markers like Nppa and Nppb, or protein synthesis).
Visualizations
Caption: Signaling pathway of this compound in neonatal cardiomyocytes.
Caption: Experimental workflow for this compound in neonatal cardiomyocytes.
References
- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated glycogen synthase-3β suppresses cardiac hypertrophy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Improved Method for Isolation of Neonatal Rat Cardiomyocytes with Increased Yield of C-Kit+ Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.4. Isolation and culture of neonatal rat cardiomyocytes [bio-protocol.org]
- 9. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Isolation and Cryopreservation of Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fibrosis with GSK2332255B
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2332255B is a potent and selective antagonist of the Transient Receptor Potential Canonical 3 and 6 (TRPC3/TRPC6) channels. These ion channels are implicated in the pathogenesis of fibrotic diseases, playing a crucial role in the activation of fibroblasts and the subsequent excessive deposition of extracellular matrix (ECM). This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate fibrosis in both in vitro and in vivo models.
Mechanism of Action in Fibrosis
Fibrosis is characterized by the transdifferentiation of fibroblasts into myofibroblasts, a process driven by profibrotic stimuli such as Transforming Growth Factor-beta (TGF-β). This transformation is marked by the expression of α-smooth muscle actin (α-SMA) and excessive production of ECM proteins, primarily collagen.
The TRPC6 channel is a key mediator in this process. Its activation leads to an influx of calcium ions (Ca²⁺), which in turn activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus. Nuclear NFAT acts as a transcription factor, promoting the expression of genes involved in fibroblast activation and fibrosis.
This compound exerts its antifibrotic effects by selectively inhibiting TRPC3 and TRPC6 channels, thereby blocking the initial Ca²⁺ influx. This inhibition prevents the activation of the downstream calcineurin-NFAT signaling pathway, ultimately suppressing myofibroblast differentiation and ECM deposition.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Value | Channel | Reference |
| IC₅₀ | 3-21 nM | TRPC3/TRPC6 | [1] |
Further quantitative data on the dose-dependent effects of this compound on specific fibrotic markers from experimental studies are currently limited in publicly available literature. Researchers are encouraged to perform dose-response studies to determine optimal concentrations for their specific models.
Experimental Protocols
In Vitro Protocol: Inhibition of TGF-β-induced Myofibroblast Differentiation
This protocol describes how to assess the inhibitory effect of this compound on the differentiation of cardiac fibroblasts into myofibroblasts induced by TGF-β1.
Materials:
-
Primary human cardiac fibroblasts
-
Fibroblast growth medium (FGM)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human TGF-β1
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-SMA
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture: Culture primary human cardiac fibroblasts in FGM. Passage cells when they reach 80-90% confluency. For experiments, seed fibroblasts in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the FGM with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
-
Induce myofibroblast differentiation by adding TGF-β1 to a final concentration of 10 ng/mL to all wells except the negative control.
-
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
Immunofluorescence Staining for α-SMA:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the intensity of α-SMA staining or the percentage of α-SMA positive cells relative to the total number of cells (DAPI-stained nuclei).
-
In Vivo Protocol: Mouse Model of Pressure Overload-Induced Cardiac Fibrosis
This protocol outlines a general procedure for evaluating the antifibrotic efficacy of this compound in a transverse aortic constriction (TAC) model in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Surgical instruments for TAC surgery
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Sutures
-
Tissue processing reagents (e.g., formalin, paraffin)
-
Histology stains (e.g., Masson's trichrome, Picrosirius red)
-
Antibodies for immunohistochemistry (e.g., anti-collagen I, anti-α-SMA)
Procedure:
-
Animal Model: Induce cardiac pressure overload in mice via transverse aortic constriction (TAC) surgery. A sham operation should be performed on a control group of animals.
-
Drug Administration:
-
Begin administration of this compound or vehicle one day prior to surgery and continue for the duration of the study (e.g., 4 weeks).
-
The optimal dose should be determined through dose-ranging studies. A starting point could be based on doses used for similar compounds in fibrosis models.
-
Administer the compound via an appropriate route (e.g., oral gavage) once or twice daily.
-
-
Monitoring: Monitor the animals' health and body weight regularly. Echocardiography can be performed at baseline and at the end of the study to assess cardiac function.
-
Tissue Harvesting and Processing:
-
At the end of the treatment period, euthanize the mice and harvest the hearts.
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
-
Histological Analysis:
-
Section the paraffin-embedded hearts and stain with Masson's trichrome or Picrosirius red to visualize and quantify the extent of collagen deposition and fibrosis.
-
Perform immunohistochemistry for fibrotic markers such as collagen I and α-SMA.
-
-
Quantitative Analysis:
-
Use image analysis software to quantify the fibrotic area as a percentage of the total tissue area.
-
Quantify the expression levels of collagen I and α-SMA from the immunohistochemically stained sections.
-
Visualizations
Caption: Signaling pathway of TRPC6-mediated fibrosis and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro assessment of this compound's antifibrotic activity.
Caption: Experimental workflow for the in vivo evaluation of this compound in a cardiac fibrosis model.
References
Troubleshooting & Optimization
Technical Support Center: GSK2332255B
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling GSK2332255B, a potent and selective antagonist of TRPC3 and TRPC6 channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently and selectively antagonizes the transient receptor potential canonical 3 (TRPC3) and TRPC6 channels.[1] These channels are non-selective cation channels that play a role in calcium signaling. By blocking these channels, this compound can inhibit downstream signaling pathways, such as those involved in pathological cardiac hypertrophy.
Q2: What are the known solubility properties of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) but has low aqueous solubility.[2] This is a critical factor to consider when preparing solutions for in vitro experiments, as the compound may precipitate when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, a 10 mM stock solution is commonly used. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
A4: Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound.[2] This is often due to the final concentration of the compound exceeding its solubility limit in the medium. To troubleshoot this, you can try lowering the final working concentration, optimizing your dilution method by performing serial dilutions, and ensuring the final DMSO concentration in your experiment is low (typically ≤ 0.5%).[2][3]
Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A5: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity and to minimize its effects on the experiment. A final DMSO concentration of 0.5% or less is generally well-tolerated by most cell lines, with concentrations below 0.1% being ideal.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.
Solubility Data
Quantitative solubility data for this compound in various solvents is not extensively published. However, based on its intended use in in vitro screening and data for similar small molecules, the following qualitative and estimated solubility information is provided. Researchers should empirically determine the maximum soluble concentration in their specific experimental medium.
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL (estimated) | DMSO is the recommended solvent for preparing high-concentration stock solutions.[2] |
| Ethanol | Poorly soluble | Not recommended as a primary solvent. |
| Water | Practically insoluble | Direct dissolution in aqueous buffers is not feasible. |
| PBS (pH 7.4) | Practically insoluble | Dilution from a DMSO stock is necessary. |
| Cell Culture Media | Variable (concentration-dependent) | Solubility is limited and depends on the final concentration, DMSO percentage, and media components (e.g., serum). |
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to resolving precipitation of this compound in your experiments.
Problem: Precipitate observed immediately after dilution in aqueous buffer or media.
| Possible Cause | Suggested Solution |
| High Final Concentration: The concentration of this compound exceeds its solubility limit in the aqueous medium. | Reduce the final working concentration of the compound in your experiment.[2] |
| Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous solution can cause the compound to "crash out." | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media or buffer. Then, add this intermediate dilution to the final volume.[3] |
| High DMSO Concentration: While DMSO aids initial dissolution, a high final concentration may not be sufficient to maintain solubility upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2][3] |
Problem: Media appears clear initially, but a precipitate forms after incubation.
| Possible Cause | Suggested Solution |
| Delayed Precipitation: Changes in the media environment over time (e.g., pH shifts, temperature changes) can lead to delayed precipitation.[3] | Empirically determine the maximum soluble concentration under your specific experimental conditions (incubation time, temperature, CO2 levels). |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes. | If using serum-free media, consider adding a small amount of serum (if compatible with your experiment), as serum proteins can sometimes help stabilize compounds. Alternatively, try a different basal media formulation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 1 mg of this compound powder (MW: 411.88 g/mol ) and place it in a sterile microcentrifuge tube or amber glass vial.
-
Calculate Solvent Volume: Based on the desired stock concentration (10 mM) and the amount weighed, calculate the required volume of DMSO. For 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 411.88 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 242.8 µL
-
-
Add Solvent: Add 242.8 µL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution. If particles remain, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol describes the preparation of a 1 µM working solution from a 10 mM DMSO stock.
-
Intermediate Dilution: It is recommended to perform a serial dilution to prevent precipitation.
-
Prepare a 100 µM intermediate stock by diluting the 10 mM stock 1:100 in pre-warmed (37°C) cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium. Mix gently.
-
-
Final Dilution:
-
Further dilute the 100 µM intermediate stock 1:100 in the final volume of pre-warmed cell culture medium to achieve the desired 1 µM final concentration. For example, add 10 µL of the 100 µM intermediate stock to 990 µL of medium.
-
When diluting, add the stock solution to the aqueous medium dropwise while gently vortexing to prevent localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration: The final DMSO concentration in this example would be 0.01%. Always calculate and report the final DMSO concentration and include a vehicle control.
Visualizations
Caption: Signaling pathway of TRPC3/TRPC6 inhibition by this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: GSK2332255B
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GSK2332255B, a potent and selective antagonist of TRPC3 and TRPC6 channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently and selectively antagonizes the transient receptor potential canonical (TRPC) channels TRPC3 and TRPC6.[1] These channels are non-selective cation channels involved in calcium signaling downstream of Gαq-coupled protein receptor activation.[2] By blocking these channels, this compound inhibits calcium influx and subsequent downstream signaling pathways, such as the calcineurin-NFAT pathway, which is implicated in pathological cardiac hypertrophy.[2][3]
Q2: What are the reported IC50 values for this compound?
A2: this compound exhibits low nanomolar potency for its targets. The reported half-maximal inhibitory concentrations (IC50) are 5 nM for rat TRPC3 and 4 nM for rat TRPC6.[1] It demonstrates high selectivity (≥100-fold) for TRPC3/6 over other calcium-permeable channels.[1]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions of this compound in 100% anhydrous dimethyl sulfoxide (DMSO). For experimental use, this stock solution is then typically diluted into the desired aqueous or cell culture medium. A common dilution factor mentioned in the literature is 1:1,000.[2]
Q4: How should I store this compound solutions?
A4: Solid this compound should be stored at -20°C. DMSO stock solutions should also be stored at -20°C. To minimize degradation due to moisture absorption and freeze-thaw cycles, it is advisable to aliquot the DMSO stock solution into smaller, single-use volumes.
Stability in Solution
While specific long-term stability data for this compound in solution is not publicly available, general studies on the stability of small molecules in DMSO provide valuable guidance.
Table 1: General Stability of Small Molecules in DMSO at -20°C
| Storage Duration | Expected Purity | Recommendations |
| Up to 1 year | High (>90%) | Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials to prevent moisture absorption. |
| 1 - 5 years | Generally Good (80-90%) | Periodically check the purity of the stock solution if stored for extended periods. |
| > 5 years | Variable | Purity should be confirmed before use in sensitive assays. A study by GSK found that 89% of compounds showed >80% purity after 6 years of storage at -20°C. |
Disclaimer: This data is based on general compound stability studies and may not be representative of this compound's specific stability profile. It is always recommended to perform quality control checks for long-term stored solutions.
Stability in Aqueous/Cell Culture Media:
Upon dilution into aqueous buffers or cell culture media, it is recommended to use the solution fresh for experiments. The stability of this compound in aqueous solutions is expected to be significantly lower than in anhydrous DMSO. Precipitation may occur, especially at higher concentrations, due to its hydrophobic nature.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: The aqueous solubility of this compound is low. Direct dilution of a concentrated DMSO stock into a large volume of media can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and compound precipitation.
-
Serial Dilution: Perform a serial dilution of your DMSO stock in your cell culture medium. Add the diluted compound solution to the cells dropwise while gently swirling the plate to ensure rapid mixing.
-
Pre-warming Media: Gently warming the cell culture medium to 37°C before adding the compound can sometimes aid in solubility.
-
Use of Pluronic F-127: For certain applications, a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.02-0.04%) can help to disperse the compound in aqueous media.
-
Issue 2: High Background or Lack of Inhibitory Effect
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare a fresh dilution from a recently made or properly stored DMSO stock.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.
-
Optimize Assay Conditions: Ensure that the concentration of this compound and the incubation time are appropriate for your specific cell type and experimental setup.
-
Issue 3: Observed Cellular Toxicity
-
Possible Cause: The concentration of this compound or the final DMSO concentration may be too high for your cell line.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal working concentration of this compound for your specific cell line by performing a cytotoxicity assay (e.g., MTT or LDH assay).
-
Minimize DMSO Concentration: Ensure the final DMSO concentration in your experiments is at a non-toxic level for your cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Issue 4: Potential Off-Target Effects
-
Possible Cause: While this compound is reported to be highly selective, off-target effects are a possibility with any small molecule inhibitor.
-
Troubleshooting Steps:
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control to confirm that the observed effects are due to the inhibition of TRPC3/6.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing TRPC3 or TRPC6 to see if the effect of this compound can be reversed.
-
Use Multiple Approaches: Confirm your findings using alternative methods, such as siRNA or shRNA knockdown of TRPC3 and TRPC6.
-
Experimental Protocols
Protocol 1: NFAT-Luciferase Reporter Assay in HEK293T Cells
This protocol is adapted from studies investigating the effect of this compound on Gq-coupled receptor-mediated NFAT activation.
-
Materials:
-
HEK293T cells
-
Plasmids: NFAT-luciferase reporter, a constitutively active Renilla luciferase control (e.g., pRL-TK), and plasmids encoding the Gq-coupled receptor of interest (e.g., AT1 receptor) and TRPC3 or TRPC6.
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free cell culture medium
-
This compound
-
Agonist for the Gq-coupled receptor (e.g., Angiotensin II)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NFAT-luciferase reporter, Renilla luciferase control, Gq-coupled receptor, and TRPC3 or TRPC6 plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Serum Starvation: 24 hours post-transfection, replace the growth medium with serum-free medium and incubate for an additional 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Agonist Stimulation: Add the agonist (e.g., Angiotensin II) to the wells and incubate for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results can be expressed as a percentage of the agonist-stimulated response in the absence of the inhibitor.
-
Protocol 2: Measurement of Intracellular Calcium using Fura-2 AM
This is a general protocol for measuring changes in intracellular calcium, which can be adapted to assess the inhibitory effect of this compound.
-
Materials:
-
Adherent cells grown on glass coverslips or in 96-well black-walled, clear-bottom plates
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
This compound
-
Agonist to stimulate calcium entry
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
-
Methodology:
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
For loading, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBS.
-
Add Pluronic F-127 to the loading solution (final concentration of ~0.02%) to aid in dye solubilization.
-
-
Cell Loading:
-
Wash the cells once with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBS for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Compound Incubation: Incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for a specified period before agonist stimulation.
-
Calcium Measurement:
-
Place the cells on the fluorescence imaging system.
-
Record a baseline fluorescence ratio (F340/F380) for a short period.
-
Add the agonist to stimulate calcium entry and continue recording the fluorescence ratio.
-
-
Data Analysis: The change in intracellular calcium concentration is proportional to the change in the F340/F380 ratio.
-
Visualizations
Caption: Signaling pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for the NFAT-luciferase reporter assay.
Caption: Logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: GSK2332255B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with GSK2332255B, a potent and selective TRPC3 and TRPC6 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the transient receptor potential canonical (TRPC) channels 3 and 6.[1] It functions by blocking the influx of cations, including calcium, through these channels. This inhibitory action makes it a valuable tool for studying the roles of TRPC3 and TRPC6 in various physiological and pathological processes, particularly in cardiac hypertrophy.[1]
Q2: What are the known limitations of using this compound in in vivo studies?
A2: The primary limitation of this compound for in vivo applications is its poor bioavailability.[2] This is attributed to two main factors: rapid metabolism and high protein binding.[2] These characteristics lead to low plasma concentrations and a short half-life, making it challenging to maintain effective therapeutic levels with oral administration.
Q3: How should I dissolve this compound for in vitro experiments?
A3: For in vitro assays, this compound can be dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in culture media to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
Issue 1: Poor bioavailability observed in animal models.
-
Potential Cause 1: Rapid Metabolism. The anilino-thiazole core of this compound is susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4] This rapid breakdown is a major contributor to its low in vivo exposure.
-
Troubleshooting Strategies:
-
Formulation Approaches: While specific data on this compound is limited, general strategies for improving the bioavailability of poorly soluble and rapidly metabolized compounds can be applied. These include:
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate and protect it from rapid first-pass metabolism.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve absorption by utilizing lipid absorption pathways.
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can shield it from metabolic enzymes and improve its pharmacokinetic profile.
-
-
Route of Administration: Consider alternative routes of administration that bypass first-pass metabolism, such as intravenous or subcutaneous injection. For instance, in some studies with similar compounds, subcutaneous administration was attempted.[1]
-
-
Potential Cause 2: High Protein Binding. this compound exhibits high affinity for plasma proteins. This high level of protein binding reduces the concentration of the free, active drug available to reach the target tissues.
-
Troubleshooting Strategies:
-
Dose Adjustment: Higher doses may be required to achieve a therapeutic concentration of the unbound drug. However, this must be balanced with potential off-target effects and toxicity.
-
Formulation Design: Certain formulation strategies, such as encapsulation in liposomes or nanoparticles, can alter the drug's interaction with plasma proteins, potentially increasing the unbound fraction.
-
Issue 2: Inconsistent or unexpected results in in vitro assays.
-
Potential Cause 1: Compound Precipitation. this compound has low aqueous solubility. Adding a concentrated DMSO stock directly to an aqueous buffer or media without sufficient mixing can cause the compound to precipitate, leading to a lower effective concentration.
-
Troubleshooting Strategies:
-
Serial Dilutions: Prepare intermediate dilutions of the DMSO stock in your assay buffer or media before adding it to the final experimental setup.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous solution.
-
Solubility Enhancement: For specific assays requiring higher concentrations, the inclusion of a small percentage of a co-solvent (e.g., ethanol) or a non-ionic surfactant (e.g., Tween 80) may be considered, but their potential effects on the biological system must be carefully evaluated.
-
-
Potential Cause 2: Off-target effects at high concentrations. While this compound is selective for TRPC3/6, at very high concentrations, the possibility of off-target effects on other ion channels or cellular processes cannot be entirely ruled out.
-
Troubleshooting Strategies:
-
Dose-Response Curves: Always perform dose-response experiments to determine the optimal concentration range for your specific assay.
-
Control Experiments: Include appropriate controls, such as a structurally related but inactive compound, to confirm that the observed effects are due to the specific inhibition of TRPC3/6.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| Rat TRPC3 | 5 |
| Rat TRPC6 | 4 |
Data from patch-clamp experiments in HEK cells expressing the respective channels.[1]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol provides a general guideline for preparing a solid dispersion, which can be adapted for this compound to potentially improve its dissolution rate and bioavailability.
-
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)
-
A suitable organic solvent (e.g., methanol, acetone)
-
A rotary evaporator
-
A vacuum oven
-
-
Procedure:
-
Accurately weigh this compound and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both the compound and the polymer in a minimal amount of the organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is fully evaporated, a thin film will form on the flask wall.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid under vacuum at a specified temperature for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion can be characterized for its physicochemical properties and dissolution profile.
-
Visualizations
Caption: TRPC3/6 Signaling Pathway in Cardiac Hypertrophy.
Caption: General workflow for enhancing compound bioavailability.
References
- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK2332255B In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK2332255B in in vivo studies. The content is tailored for scientists and drug development professionals, offering detailed methodologies and data presentation to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the Transient Receptor Potential Canonical (TRPC) channels TRPC3 and TRPC6.[1] Its mechanism of action involves the blockade of these channels, thereby inhibiting calcium influx into cells. This inhibition of calcium entry disrupts downstream signaling pathways, such as the calcineurin-NFAT pathway, which are implicated in pathological cardiac hypertrophy.[2]
Q2: What are the key challenges associated with the in vivo delivery of this compound?
A2: The primary challenge for in vivo applications of this compound is its poor pharmacokinetic profile. Studies have shown that the compound undergoes rapid metabolism and exhibits high plasma protein binding.[1][3] This leads to low bioavailability and the inability to achieve sustained, effective plasma concentrations in animal models like mice and rats, significantly limiting its in vivo efficacy.[1]
Q3: Have there been any successful in vivo delivery strategies reported for this compound?
A3: Currently, there is a lack of published literature detailing successful in vivo delivery methods that overcome the inherent pharmacokinetic challenges of this compound. Research has highlighted the difficulties in maintaining therapeutic concentrations of the compound in plasma.
Q4: Can this compound be used effectively in in vitro studies?
A4: Yes, this compound has demonstrated potent and selective inhibition of TRPC3 and TRPC6 channels in various in vitro models, including HEK293T cells and neonatal and adult cardiac myocytes.[1][2] It effectively blocks agonist-induced hypertrophic signaling in these cellular systems.
Troubleshooting Guide: In Vivo Delivery of this compound
Issue: Inability to Achieve Therapeutic Plasma Concentrations of this compound in Rodent Models.
Root Cause Analysis:
-
Rapid Metabolism: this compound is quickly metabolized in vivo, leading to a short half-life and rapid clearance from circulation. In mouse models, the metabolism is described as "extremely fast."
-
High Plasma Protein Binding: A significant fraction of the administered this compound binds to plasma proteins, rendering it unavailable to engage with its target TRPC channels. The protein-free plasma concentration of a similar compound, GSK2833503A, was found to be less than 0.05 μM, which was deemed insufficient to suppress myocyte hypertrophy.[2]
Case Study: Attempted Subcutaneous Administration in a Rat Model of Pressure Overload
An in vivo study using a structurally similar and potent TRPC3/6 inhibitor, GSK2833503A, in a rat model of cardiac hypertrophy proved to be challenging.
-
Dosage and Administration: A maximal dose of 300 mg/kg/week was administered subcutaneously.
-
Outcome: Despite the high dosage, the study did not achieve the desired therapeutic effect of preventing cardiac hypertrophy. The total plasma concentration of the compound ranged from 0.5-1.5 μM, but the protein-free concentration was below the effective threshold.[2] Interestingly, some anti-fibrotic effects were observed.[1]
Potential (Untested) Strategies to Explore for Improving Bioavailability:
While not yet reported for this compound, researchers facing similar challenges with other poorly soluble and rapidly metabolized compounds have explored the following formulation strategies:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution, potentially improving absorption and bioavailability.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs.
-
Lipid-Based Formulations: Encapsulating the compound in liposomes or other lipid nanoparticles can protect it from rapid metabolism and alter its pharmacokinetic profile.
Recommendation:
Given the documented challenges, it is crucial to conduct extensive pharmacokinetic profiling with any new formulation of this compound before proceeding to efficacy studies. This should include measuring total and unbound plasma concentrations over time to determine if therapeutic levels can be achieved and sustained.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target(s) | IC50 (nM) | Cell Line | Assay |
| This compound | rat TRPC3 | 5 | HEK cells | Patch-clamping |
| rat TRPC6 | 4 | HEK cells | Patch-clamping | |
| GSK2833503A | TRPC3 | 21 | HEK cells | Patch-clamping |
| TRPC6 | 3 | HEK cells | Patch-clamping |
Data sourced from Seo et al., 2014.
Table 2: Pharmacokinetic Challenges of a Structurally Similar TRPC3/6 Antagonist (GSK2833503A) in Rats
| Parameter | Value | Species | Administration Route | Notes |
| Total Plasma Concentration | 200-600 ng/mL (0.5-1.5 µM) | Rat | Subcutaneous (300 mg/kg/wk) | Insufficient to suppress myocyte hypertrophy. |
| Protein-Free Plasma Concentration | <0.05 µM | Rat | Subcutaneous (300 mg/kg/wk) | Below the expected effective concentration. |
Data sourced from Seo et al., 2014.[2]
Experimental Protocols
Protocol 1: In Vitro Inhibition of Hypertrophic Signaling in Neonatal Rat Ventricular Myocytes (NRVMs)
-
Isolation and Culture of NRVMs: Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups using enzymatic digestion and Percoll gradient centrifugation.
-
Plating: Seed the isolated myocytes on laminin-coated culture plates.
-
Hypertrophic Stimulation: After allowing the cells to adhere, stimulate hypertrophy by adding a Gαq-coupled receptor agonist, such as Endothelin-1 (ET-1) at a concentration of 0.1 µM.
-
This compound Treatment: Concurrently with the hypertrophic agonist, treat the cells with this compound at desired concentrations (e.g., a dose-response from 0.01 to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Endpoint Analysis: Assess hypertrophic markers, such as the expression of fetal genes (e.g., Nppa, Nppb) using quantitative PCR (qPCR) or protein levels of hypertrophic markers. Alternatively, use a reporter assay for NFAT activation.
Protocol 2: Assessment of In Vivo Efficacy in a Rodent Model of Cardiac Hypertrophy (Based on an Unsuccessful Attempt with a Similar Compound)
This protocol is provided as a reference for the challenges encountered and should be adapted with improved formulations.
-
Animal Model: Use a pressure-overload model of cardiac hypertrophy, such as transverse aortic constriction (TAC) in mice or ascending aortic constriction (AAC) in rats.
-
Compound Preparation: Due to poor aqueous solubility, the compound will likely require a specific formulation. The specific vehicle for GSK2833503A was not detailed in the publication, but subcutaneous injections often use vehicles like polyethylene glycol, DMSO, or oil-based solutions.
-
Administration: Administer the compound or vehicle control. In the reported study with GSK2833503A, subcutaneous injection was used at a dose of 300 mg/kg/week in rats.
-
Duration: Continue treatment for the desired study duration (e.g., 7 weeks in the reported rat study).
-
Monitoring: Monitor cardiac function using echocardiography.
-
Endpoint Analysis: At the end of the study, harvest the hearts and assess cardiac hypertrophy (heart weight to body weight ratio), fibrosis (histological staining), and gene expression of hypertrophic and fibrotic markers.
-
Pharmacokinetic Analysis: It is critical to collect blood samples at multiple time points to determine the plasma concentration (total and unbound) of the compound to correlate with the observed efficacy, or lack thereof.
Visualizations
Caption: Signaling pathway of cardiac hypertrophy and the inhibitory action of this compound.
Caption: Experimental workflows for in vitro and in vivo studies of this compound.
References
Technical Support Center: GSK2332255B Experiments
Welcome to the technical support center for GSK2332255B experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective TRPC3 and TRPC6 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective antagonist of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels.[1][2] These channels are non-selective cation channels involved in various cellular processes, including calcium signaling. This compound blocks the influx of cations, such as calcium, through these channels, making it a valuable tool for studying their role in health and disease.
Q2: What are the reported IC50 values for this compound?
A2: this compound exhibits low nanomolar potency for its targets. The reported IC50 values are approximately 5 nM for rat TRPC3 and 4 nM for rat TRPC6.[1]
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For cell-based assays, it is common practice to first dissolve the compound in 100% DMSO and then dilute it to the final desired concentration in the culture media.[4]
Q4: What is the recommended storage condition for this compound?
A4: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage (days to weeks), it can be kept at room temperature.[3]
Q5: Is this compound selective for TRPC3 and TRPC6?
A5: Yes, this compound is reported to be highly selective for TRPC3 and TRPC6, with over 100-fold selectivity against other calcium-permeable channels.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or no inhibitory effect observed.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO for each experiment. Store stock solutions at -20°C or -80°C and protect them from light. |
| Low TRPC3/6 Expression | Confirm the expression of TRPC3 and/or TRPC6 in your cell model using techniques like Western blot or qPCR. Consider using a cell line with stable overexpression of the target channel as a positive control.[1][5] |
| Ineffective Concentration | The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the effective concentration range for your specific setup. Published studies have used concentrations ranging from 0.01 µM to 10 µM.[1] |
| Incorrect Assay Readout | Ensure your assay is sensitive enough to detect TRPC3/6-mediated cation influx. Validate your assay with a known agonist and antagonist for these channels. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Mechanical Activation of TRPC Channels | TRPC channels can be sensitive to mechanical stress. Standardize cell handling procedures, such as pipetting and media changes, to be as gentle and consistent as possible.[5] |
| Inconsistent Agonist/Inhibitor Concentration | Ensure accurate and consistent dilutions of both the agonist used to activate the channels and this compound. Prepare fresh dilutions for each experiment. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range, as ion channel expression can change over time in culture. Regularly monitor cell morphology and health.[5] |
Issue 3: Potential for off-target effects.
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding at High Concentrations | Although highly selective, using excessive concentrations of any inhibitor can increase the risk of off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Indirect Effects | Consider the possibility that the observed effects are indirect consequences of TRPC3/6 inhibition. To confirm on-target effects, consider using a structurally unrelated TRPC3/6 inhibitor as a comparator or using genetic knockdown (e.g., siRNA) of TRPC3/6 as an orthogonal approach. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (rat TRPC3) | 5 nM | [1] |
| IC50 (rat TRPC6) | 4 nM | [1] |
| Selectivity | ≥100-fold over other calcium-permeable channels | [1][2] |
| Solubility | Soluble in DMSO | [3] |
Experimental Protocols
1. General Protocol for Cell-Based Assays
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental system.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of the experiment, create serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5% to avoid solvent effects.[4]
-
Inhibitor Incubation: Pre-incubate the cells with the different concentrations of this compound for a sufficient period before adding the agonist. This pre-incubation time should be optimized.
-
Agonist Stimulation: Add the agonist (e.g., Angiotensin II, Endothelin-1) to induce TRPC3/6 channel activity.[4]
-
Assay Readout: Measure the desired endpoint, such as intracellular calcium concentration, gene expression, or cell viability, using an appropriate assay.
2. NFAT Activation Assay in HEK293T Cells
This protocol is adapted from a study investigating the effect of this compound on Angiotensin II (Ang II)-induced NFAT activation in HEK293T cells overexpressing TRPC3 or TRPC6.[4]
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with plasmids encoding for the angiotensin type-1 receptor, an NFAT-luciferase reporter, and either TRPC3 or TRPC6.
-
Serum Starvation: After transfection, maintain the cells in a serum-free medium for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, and 1 µM) for a designated pre-incubation period.
-
Stimulation: Stimulate the cells with Ang II (e.g., 10 nM) for 4 hours.
-
Luciferase Assay: Harvest the cells and measure luciferase activity using a dual-luciferase reporter assay system to quantify NFAT activation.
3. Calcium Imaging with Fura-2/AM
This protocol describes a method to measure non-voltage-dependent calcium influx in neonatal cardiac myocytes.[4]
-
Cell Loading: Load neonatal myocytes with the calcium indicator Fura-2/AM.
-
Perfusion: Superfuse the cells with a buffer containing 0 mM Ca²⁺ and 1 µM thapsigargin to deplete intracellular calcium stores.
-
Treatment: Expose the myocytes to either a vehicle control or this compound (e.g., 10 µM).
-
Stimulation and Calcium Reintroduction: Stimulate the cells with an agonist like phenylephrine (PE) (e.g., 20 µM) and then switch to a buffer containing 2 mM extracellular Ca²⁺.
-
Data Acquisition: Record the changes in intracellular calcium concentration by measuring the fluorescence ratio of Fura-2 at excitation wavelengths of 340 nm and 380 nm.
Visualizations
References
GSK2332255B aggregation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential aggregation of GSK2332255B in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate issues related to compound precipitation and aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the transient receptor potential canonical 3 (TRPC3) and TRPC6 channels.[1][2][] It exhibits high selectivity for TRPC3/6 over other calcium-permeable channels.[1][2][] Its mechanism of action involves blocking the influx of calcium through these channels, which has been shown to inhibit pathological cardiac hypertrophy in preclinical studies.[1][4]
Q2: What are the known solubility properties of this compound?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[] However, information regarding its aqueous solubility, particularly in complex biological media, is limited. It is important to note that compounds dissolved in a stock solution of 100% DMSO may precipitate when diluted into aqueous cell culture media.
Q3: What is compound aggregation and why is it a concern?
Compound aggregation is a phenomenon where small molecules self-associate to form colloidal particles or larger aggregates in a solution.[5] These aggregates can lead to a variety of experimental artifacts, including non-specific inhibition of enzymes and receptors, cytotoxicity, and confounding results in cell-based assays.[5][6] Aggregation can be influenced by factors such as compound concentration, pH, temperature, and the presence of proteins in the cell culture media.[6]
Q4: Are there any specific reports of this compound aggregation?
Currently, there are no specific reports in the scientific literature detailing the aggregation of this compound in cell culture media. However, like many small molecules, it may have a propensity to aggregate, especially at higher concentrations or under certain experimental conditions.[7] Therefore, it is crucial to be aware of the potential for aggregation and to have strategies in place to identify and mitigate it.
Q5: What are the initial signs that my compound might be aggregating in my cell culture?
Visual signs of aggregation can include the appearance of a cloudy or hazy precipitate in the media after adding the compound. You might also observe particulates under a microscope. In cell-based assays, inconsistent results between replicate wells, a very steep and non-sigmoidal dose-response curve, or unexpected cytotoxicity can also be indicators of compound aggregation.[5]
Troubleshooting Guide
If you suspect this compound is aggregating in your cell culture experiments, follow this troubleshooting guide.
Issue 1: Visible Precipitate in Cell Culture Media
Symptoms:
-
Cloudiness or haziness in the media upon addition of this compound.
-
Visible particles in the culture dish or well.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the cell culture media.
-
The final concentration of the solvent (e.g., DMSO) is too high, causing cellular stress.
-
Interaction with components in the serum or media.
Solutions:
-
Lower the Final Concentration: Reduce the working concentration of this compound.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO or other solvent is at a non-toxic level, typically below 0.5%.
-
Serial Dilutions: Prepare intermediate dilutions of the compound in media before adding it to the final culture volume to avoid localized high concentrations.
-
Increase Serum Concentration: In some cases, serum proteins can help to stabilize small molecules and prevent aggregation.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Symptoms:
-
High variability between replicate wells.
-
Steep, non-sigmoidal dose-response curves.[5]
-
Loss of activity upon dilution.
Possible Causes:
-
Formation of sub-visible aggregates that are not immediately apparent.
-
Non-specific inhibition due to compound aggregates sequestering the target protein.[5]
Solutions:
-
Include a Detergent: Repeat the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[5] A significant reduction in the compound's apparent activity in the presence of a detergent is a strong indicator of aggregation-based inhibition.[5]
-
Centrifugation: Before adding the compound solution to your cells, centrifuge it at high speed (e.g., >14,000 x g) for 15-30 minutes.[6] If the activity is reduced in the supernatant compared to the non-centrifuged solution, it suggests the presence of aggregates.[6]
-
Dynamic Light Scattering (DLS): If available, use DLS to directly measure the presence of particles in your compound solution.
Experimental Protocols
Protocol 1: Solubility Assessment in Cell Culture Media
Objective: To determine the apparent solubility of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring light scattering or turbidity (e.g., at 600 nm)
Method:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the this compound stock solution in the cell culture medium. Ensure the final DMSO concentration is constant across all wells.
-
Include control wells with media and the same final DMSO concentration without the compound.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24 hours).
-
After incubation, visually inspect each well for precipitation.
-
Measure the optical density (OD) at 600 nm using a plate reader. An increase in OD indicates light scattering due to insoluble particles.
-
The concentration at which a significant increase in OD is observed can be considered the apparent solubility limit.
Protocol 2: Detergent-Based Assay to Detect Aggregation
Objective: To determine if the observed activity of this compound is due to aggregation.
Materials:
-
Your established cell-based assay for this compound activity.
-
This compound
-
Non-ionic detergent (e.g., Triton X-100 or Tween-20).
Method:
-
Prepare two sets of assay conditions: one with your standard assay buffer/media and another with the same buffer/media supplemented with 0.01% Triton X-100.
-
Perform a dose-response experiment for this compound under both conditions.
-
Compare the resulting dose-response curves.
-
Interpretation: If the potency of this compound is significantly reduced in the presence of the detergent, it is highly likely that the observed activity in the standard assay is, at least in part, due to aggregation.
Quantitative Data Summary
| Parameter | Value | Method |
| Apparent Solubility in DMEM + 10% FBS | Turbidity Measurement (OD600) | |
| Critical Aggregation Concentration (CAC) | Dynamic Light Scattering (DLS) | |
| Effect of 0.01% Triton X-100 on IC50 | Cell-Based Activity Assay |
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1366233-41-1|COA [dcchemicals.com]
- 4. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing GSK2332255B protein binding effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK2332255B, a potent and selective antagonist of TRPC3 and TRPC6 channels. The information provided herein is intended to help users minimize the effects of protein binding, a known challenge with this compound, and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor that potently and selectively targets the transient receptor potential canonical (TRPC) channels TRPC3 and TRPC6.[1][][3] These channels are non-selective cation channels involved in various cellular processes, including calcium signaling.
Q2: What is the main challenge when working with this compound, particularly in in vivo studies?
A2: The primary challenge in using this compound for in vivo research is its high plasma protein binding and rapid metabolism.[4][5][6] This can significantly reduce the free, pharmacologically active concentration of the compound, limiting its efficacy in animal models.
Q3: How does high protein binding affect my in vitro experiments?
A3: In in vitro assays, particularly those using serum-containing media, a significant portion of this compound can bind to proteins like albumin. This reduces the effective concentration of the compound available to interact with its target channels. Consequently, the observed potency (IC50) in your assay may be lower than the intrinsic potency of the compound.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[] For experimental use, it is typically dissolved in 100% DMSO to create a stock solution, which is then further diluted in the appropriate aqueous buffer or culture medium.
Q5: Is there an inactive control compound available for this compound?
A5: Yes, studies have utilized GSK2346383A as an inactive control for this compound.[7] This compound is structurally related but has a significantly lower affinity for TRPC3 and TRPC6, with an IC50 > 25 µM for both channels.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no activity of this compound in cell-based assays. | High Protein Binding: The compound is binding to serum proteins in the culture medium, reducing its free concentration. | - Reduce the serum concentration in your assay medium. - Use a serum-free medium for the duration of the compound treatment, if compatible with your cells. - Add a blocking agent like bovine serum albumin (BSA) at a known concentration to standardize the protein binding environment. |
| Compound Degradation: this compound may be unstable in your experimental conditions. | - Prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment. - Minimize the exposure of the compound to light and elevated temperatures. | |
| Inconsistent results between experiments. | Variability in Serum Lots: Different batches of fetal bovine serum (FBS) can have varying protein compositions, leading to inconsistent protein binding. | - Use a single, qualified lot of FBS for a series of experiments. - Consider using a serum-free medium or a defined medium with a consistent protein composition. |
| Observed off-target effects. | Non-specific Binding: At high concentrations, this compound may bind to other proteins or ion channels. | - Perform dose-response experiments to determine the lowest effective concentration. - Use the inactive control compound (GSK2346383A) to differentiate between on-target and off-target effects. - Review the selectivity profile of this compound; it has been shown to have ≥100-fold selectivity for TRPC3/6 over other calcium-permeable channels.[1][3] |
| Difficulty translating in vitro findings to in vivo models. | Pharmacokinetic Properties: High protein binding and rapid metabolism significantly impact the bioavailability and exposure of this compound in vivo. | - For in vivo studies, consider more frequent dosing or alternative routes of administration to maintain an effective free concentration. - Measure the free plasma concentration of the compound to correlate with pharmacological effects. - Be aware that the in vivo efficacy of this compound has been reported to be limited.[5][6] |
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | IC50 (nM) | Notes |
| Rat TRPC3 | 5 | Potent antagonist activity.[1][][3] |
| Rat TRPC6 | 4 | Potent antagonist activity.[1][][3] |
| Other Calcium-Permeable Channels | >400-500 | Exhibits ≥100-fold selectivity for TRPC3/6.[1][3] |
| Inactive Control (GSK2346383A) | >25,000 | Significantly lower affinity for TRPC3 and TRPC6.[7] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
This protocol provides a general framework for assessing the inhibitory activity of this compound on TRPC3/6 channels in a cell-based assay, such as measuring downstream signaling events like NFAT activation.
-
Cell Culture:
-
Culture cells (e.g., HEK293T) in appropriate growth medium. For experiments, seed cells in multi-well plates to achieve a confluence of 70-90% on the day of the assay.
-
If studying endogenous channels, ensure your cell line expresses TRPC3 or TRPC6. Alternatively, transiently or stably transfect cells with plasmids encoding the channel of interest.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in a suitable assay buffer or serum-free/low-serum medium. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤ 0.1%.
-
-
Assay Procedure (Example: NFAT Reporter Assay):
-
Wash the cells once with a serum-free medium or a buffer such as phosphate-buffered saline (PBS).
-
Add the diluted this compound or vehicle control to the cells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with an agonist known to activate the TRPC3/6 pathway (e.g., Angiotensin II, Endothelin-1).
-
Incubate for the required duration for the downstream signaling event to occur (e.g., 4-6 hours for a reporter gene assay).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Mitigating Protein Binding Effects in In Vitro Assays
This protocol outlines steps to minimize the impact of protein binding when working with this compound.
-
Assay Buffer Optimization:
-
Reduce Serum: If possible, perform the assay in a serum-free medium. If serum is required for cell health, titrate the serum concentration to the lowest level that maintains cell viability for the duration of the assay.
-
Add Bovine Serum Albumin (BSA): To create a more defined and consistent protein environment, use a serum-free medium supplemented with a known concentration of BSA (e.g., 0.1% to 1%). This can help to saturate non-specific binding sites.
-
Include a Surfactant: For issues related to hydrophobic interactions, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01% to 0.05%) to the assay buffer.
-
-
Experimental Controls:
-
Always run parallel experiments with and without serum (or with varying serum/BSA concentrations) to quantify the impact of protein binding on the IC50 of this compound.
-
Use an inactive control compound (GSK2346383A) under the same conditions to ensure that any observed effects are specific to TRPC3/6 inhibition.
-
-
Determine the Free Fraction:
-
For more quantitative analysis, consider using techniques like equilibrium dialysis or ultrafiltration to determine the unbound fraction of this compound in your specific assay medium. This allows for the calculation of the free concentration of the compound, which is the pharmacologically relevant concentration.
-
Visualizations
Caption: TRPC3/TRPC6 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing assays with high protein-binding compounds.
Caption: Troubleshooting decision tree for this compound activity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound|1366233-41-1|COA [dcchemicals.com]
- 4. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of TRPC Channel Inhibitors: GSK2332255B vs. Pyr3
In the landscape of pharmacological tools for studying transient receptor potential canonical (TRPC) channels, GSK2332255B and Pyr3 have emerged as key inhibitors. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data.
Mechanism of Action and Target Selectivity
This compound is a potent and selective antagonist of both TRPC3 and TRPC6 channels.[1][2] It exhibits nanomolar potency against these targets and boasts a high degree of selectivity, with over 100-fold greater affinity for TRPC3/6 compared to other calcium-permeable channels.[1] This dual inhibitory action makes it a valuable tool for investigating the combined roles of TRPC3 and TRPC6 in physiological and pathological processes.
Pyr3 , on the other hand, is a selective inhibitor of the TRPC3 channel.[3][4] Its inhibitory concentration (IC50) for TRPC3-mediated calcium influx is in the nanomolar range, though significantly higher than that of this compound.[3] A critical distinction is that Pyr3 has been reported to have off-target effects, notably the inhibition of store-operated calcium entry (SOCE), which is not observed with this compound.[1] This lack of off-target activity on SOCE enhances the specificity of this compound in dissecting TRPC3/6-mediated signaling.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Pyr3 against their primary targets.
| Compound | Target(s) | IC50 (rat) | Species | Reference |
| This compound | TRPC3 | 5 nM | Rat | [1] |
| TRPC6 | 4 nM | Rat | [1] | |
| Pyr3 | TRPC3 | 700 nM | Not Specified | [3] |
| TRPC6 | Inactive | Not Specified | [1] |
Impact on Downstream Signaling: NFAT Activation
Both this compound and Pyr3 have been shown to inhibit the activation of the nuclear factor of activated T-cells (NFAT), a key transcription factor involved in cellular responses such as hypertrophy.[1][4] This inhibition is a direct consequence of blocking calcium influx through TRPC3 and/or TRPC6 channels, which is a critical upstream event for calcineurin-mediated NFAT activation. This compound effectively blocks NFAT activation induced by agonists like angiotensin II in cells overexpressing TRPC3 or TRPC6.[1] Similarly, Pyr3 attenuates NFAT activation in neonatal cardiomyocytes.[4]
Experimental Protocols
Calcium Influx Assay
This protocol is a generalized procedure for measuring changes in intracellular calcium concentration following the application of a TRPC channel agonist and its inhibition by this compound or Pyr3.
Methodology:
-
Cell Culture: HEK293T cells are transiently transfected with plasmids encoding human TRPC3 or TRPC6. Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.
-
Inhibitor Treatment: After dye loading, cells are washed and incubated with varying concentrations of this compound or Pyr3 for 10-20 minutes prior to stimulation.
-
Calcium Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of a TRPC channel agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (OAG) or a Gq-coupled receptor agonist like angiotensin II). Fluorescence is then measured kinetically to monitor changes in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity is used to determine the extent of calcium influx inhibition. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
NFAT Activation Assay
This protocol outlines a common method for assessing the inhibitory effect of this compound and Pyr3 on NFAT-dependent gene expression.
Methodology:
-
Cell Transfection: HEK293T cells are co-transfected with a plasmid encoding the TRPC channel of interest (TRPC3 or TRPC6) and a reporter plasmid containing the firefly luciferase gene under the control of an NFAT-responsive promoter. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.
-
Inhibitor Treatment: Transfected cells are seeded in a multi-well plate and, after a period of serum starvation, are pre-incubated with different concentrations of this compound or Pyr3 for 30 minutes.
-
Cell Stimulation: Cells are then stimulated with an agonist known to activate the Gq-PLC-Ca²⁺-NFAT pathway, such as angiotensin II or endothelin-1, for 6-8 hours.
-
Luciferase Assay: Following stimulation, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The inhibitory effect of the compounds is determined by comparing the normalized luciferase activity in treated versus untreated, stimulated cells.
Conclusion
This compound and Pyr3 are both valuable pharmacological tools for studying TRPC3-mediated processes. However, their distinct profiles make them suitable for different experimental contexts.
-
This compound is the preferred choice for studies requiring high potency and selectivity for both TRPC3 and TRPC6, and where off-target effects on SOCE need to be avoided. Its dual inhibitory nature is particularly advantageous for investigating the redundant or synergistic roles of these two closely related channels.
-
Pyr3 remains a useful tool for specifically targeting TRPC3, especially when its off-target effects on SOCE are considered and controlled for. Its selectivity for TRPC3 over other TRPC channels (though not SOCE) can be beneficial in certain experimental designs.
Researchers should carefully consider the specific aims of their study, the expression profile of TRPC channels in their model system, and the potential for off-target effects when choosing between these two inhibitors.
References
- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GSK2332255B Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological inhibitor GSK2332255B and siRNA-mediated knockdown for validating the role of Transient Receptor Potential Canonical (TRPC) channels 3 and 6 in cellular signaling pathways, particularly in the context of cardiac hypertrophy.
Unveiling the Role of TRPC3 and TRPC6 in Cardiac Hypertrophy
This compound is a potent and selective antagonist of TRPC3 and TRPC6, ion channels implicated in the development of pathological cardiac hypertrophy.[1][2] Validation of its on-target effects is crucial for drug development. One of the most specific methods for target validation is the use of small interfering RNA (siRNA) to silence the expression of the target genes, in this case, TRPC3 and TRPC6. This guide compares the outcomes of using this compound with the results from siRNA-mediated knockdown of TRPC3 and TRPC6, focusing on their effects on the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in the hypertrophic signaling cascade.[3][4][5]
Comparative Analysis of this compound and TRPC3/6 siRNA on NFAT Activation
The following table summarizes the quantitative data from studies utilizing either this compound or siRNA to inhibit TRPC3 and TRPC6 function and their subsequent effect on Angiotensin II (Ang II)-induced NFAT activation.
| Treatment Condition | Readout | Result | Reference |
| Pharmacological Inhibition | |||
| HEK293T cells overexpressing TRPC3 + Ang II (10 nM) | NFAT-luciferase activity | This compound dose-dependently inhibits NFAT activation with an IC50 in the nanomolar range. At 1 µM, this compound almost completely abolishes Ang II-induced NFAT activation. | Seo et al., 2014[1] |
| HEK293T cells overexpressing TRPC6 + Ang II (10 nM) | NFAT-luciferase activity | Similar to its effect on TRPC3, this compound potently inhibits Ang II-induced NFAT activation in TRPC6-overexpressing cells. | Seo et al., 2014[1] |
| Genetic Inhibition | |||
| Rat Neonatal Cardiomyocytes + Ang II | % of cells with nuclear NFATc4 | Transfection with siRNAs targeting both TRPC3 and TRPC6 significantly reduces the percentage of cells showing Ang II-induced nuclear translocation of NFATc4 compared to control siRNA-treated cells. | Onohara et al., 2006[4][6] |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to facilitate reproducibility and further investigation.
siRNA-mediated Knockdown of TRPC3 and TRPC6 in Neonatal Rat Cardiomyocytes
This protocol is adapted from methodologies for siRNA transfection in neonatal rat cardiomyocytes.[7]
-
Cell Isolation and Culture:
-
Isolate ventricular myocytes from 1-3 day old Sprague-Dawley rat pups by enzymatic digestion.
-
Plate the isolated cardiomyocytes and culture for 24 hours before transfection.
-
-
siRNA Transfection:
-
Prepare siRNA complexes using a suitable transfection reagent (e.g., Lipofectamine™ 2000).
-
For each well of a culture plate, dilute siRNAs targeting rat TRPC3 and TRPC6, and a non-targeting control siRNA, in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNAs and transfection reagent, and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cardiomyocytes.
-
Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
-
Validation of Knockdown:
-
Assess the knockdown efficiency of TRPC3 and TRPC6 at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
-
NFAT-Luciferase Reporter Assay
This protocol is a standard method for quantifying NFAT activation.[8][9][10][11]
-
Cell Transfection:
-
Co-transfect the cells of interest (e.g., HEK293T cells or neonatal rat cardiomyocytes) with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
For experiments investigating specific TRPC channels, co-transfect with expression plasmids for TRPC3 or TRPC6.
-
-
Cell Treatment:
-
After 24-48 hours of transfection, treat the cells with the desired stimulus (e.g., Angiotensin II) in the presence or absence of the inhibitor (this compound).
-
Incubate for a sufficient period to allow for NFAT activation and luciferase expression (typically 6-24 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
Calculate the relative NFAT activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Visualizing the Molecular Pathway and Experimental Design
The following diagrams illustrate the signaling pathway and the experimental workflow for comparing this compound and siRNA.
Caption: Angiotensin II signaling pathway leading to hypertrophic gene expression.
Caption: Experimental workflow for validating this compound with siRNA.
References
- 1. pnas.org [pnas.org]
- 2. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPC3 and TRPC6 are essential for angiotensin II‐induced cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 6. TRPC3 and TRPC6 are essential for angiotensin II‐induced cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 7. Neonatal rat cardiomyocytes isolation, adenovirus infection and siRNA oligonucleotides transfection. [bio-protocol.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 10. 2.3. Luciferase Reporter Assay [bio-protocol.org]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
A Comparative Guide: Pharmacological Inhibition with GSK2332255B versus Genetic Knockout of TRPC3/6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the use of the selective TRPC3/6 antagonist, GSK2332255B, and the genetic knockout of TRPC3 and TRPC6 channels in mice. The focus is on their respective impacts on pathological cardiac hypertrophy, supported by experimental data and detailed methodologies.
Introduction
Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC6, are non-selective cation channels implicated in the pathophysiology of cardiac hypertrophy.[1][2] These channels are activated by Gαq-coupled signaling and are involved in calcium-dependent signaling pathways that lead to hypertrophic gene expression.[3][4] This guide explores two primary methods for studying the role of TRPC3/6 in heart disease: pharmacological blockade with this compound and genetic deletion of the TRPC3 and TRPC6 genes.
This compound is a potent and selective small-molecule inhibitor of both TRPC3 and TRPC6 channels.[5][6] In contrast, TRPC3/6 knockout mice provide a model where the channels are absent from development. Comparing these two approaches offers valuable insights into the acute versus chronic roles of these channels and the potential of TRPC3/6 as a therapeutic target.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity | Reference |
| Rat TRPC3 | 5 | ≥100-fold over other calcium-permeable channels | [5][6][7] |
| Rat TRPC6 | 4 | ≥100-fold over other calcium-permeable channels | [5][6][7] |
| CaV1.2 | >10,000 | - | [7] |
| hERG | >50,000 | - | [7] |
| NaV1.5 | >3,300 | - | [7] |
Table 2: Comparison of In Vivo Effects on Cardiac Hypertrophy (Pressure Overload Model)
| Model | Intervention | Key Findings | Reference |
| Mouse/Rat | This compound/GSK2833503A Administration | Limited in vivo efficacy due to rapid metabolism and high protein binding. Some antifibrotic effects observed. | [1][2] |
| TRPC3 Knockout Mouse | Transverse Aortic Constriction (TAC) | No protection against hypertrophy or dysfunction. | [1][4] |
| TRPC6 Knockout Mouse | Transverse Aortic Constriction (TAC) | No protection against hypertrophy or dysfunction. | [1][4] |
| TRPC3/6 Double Knockout Mouse | Transverse Aortic Constriction (TAC) | Protected against hypertrophy and dysfunction, indicating functional redundancy. | [1][4] |
Signaling Pathway
The following diagram illustrates the signaling pathway leading to pathological cardiac hypertrophy involving TRPC3 and TRPC6 channels.
Caption: Gq-coupled receptor signaling cascade in cardiomyocytes.
Experimental Workflows
The following diagram outlines a typical experimental workflow for comparing the effects of this compound and TRPC3/6 knockout.
Caption: Workflow for in vitro and in vivo comparison.
Logical Relationship
The following diagram illustrates the logical comparison between pharmacological inhibition and genetic knockout.
Caption: Comparison of pharmacological vs. genetic approaches.
Experimental Protocols
In Vitro NFAT-Luciferase Reporter Assay
Objective: To determine the effect of this compound on agonist-induced NFAT activation in vitro.
Methodology:
-
HEK293T cells are transiently co-transfected with plasmids encoding for a TRPC channel (TRPC3 or TRPC6), an NFAT-luciferase reporter, and a constitutively active Renilla luciferase for normalization.
-
24 hours post-transfection, cells are serum-starved for 6 hours.
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle (DMSO) for 30 minutes.[5]
-
Cells are then stimulated with a hypertrophic agonist such as Angiotensin II (Ang II) for 6 hours.[3]
-
Luciferase activity is measured using a dual-luciferase reporter assay system.
-
NFAT activity is calculated as the ratio of firefly luciferase to Renilla luciferase activity and normalized to the vehicle-treated control.
In Vivo Pressure Overload Model (Transverse Aortic Constriction - TAC)
Objective: To assess the in vivo effects of TRPC3/6 knockout on pressure overload-induced cardiac hypertrophy.
Methodology:
-
Male TRPC3 knockout, TRPC6 knockout, TRPC3/6 double knockout, and wild-type littermate control mice (10-16 weeks old) are used.[4]
-
Mice are anesthetized, and a thoracotomy is performed.
-
The transverse aorta is isolated, and a suture is tied around the aorta and a constricted needle to induce a defined stenosis. The needle is then removed.[4]
-
Sham-operated mice undergo the same procedure without aortic constriction.[4]
-
Cardiac function and dimensions are monitored serially using echocardiography.[4]
-
After a defined period (e.g., 4 weeks), mice are euthanized, and hearts are harvested for histological analysis (e.g., H&E and Masson's trichrome staining) and gene expression analysis of hypertrophic markers (e.g., ANP, BNP, β-MHC).
Conclusion
The comparison between this compound and TRPC3/6 knockout mice reveals critical aspects of TRPC3 and TRPC6 function in the heart. While this compound demonstrates high potency and selectivity in vitro, its in vivo application is hampered by poor pharmacokinetics.[1][2] This highlights a common challenge in translating in vitro findings to in vivo efficacy.
Conversely, the genetic knockout models have been instrumental in uncovering the functional redundancy of TRPC3 and TRPC6 in the context of cardiac hypertrophy.[1][4] The finding that only the double knockout confers protection against pressure overload strongly suggests that targeting both channels simultaneously is necessary for a therapeutic effect.[1] This insight is crucial for guiding future drug development efforts targeting these channels.
References
- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inactive Control Compounds for TRPC3/6 Antagonists
An objective comparison of GSK2346383A and other commercially available inactive control compounds for the potent TRPC3/6 antagonists GSK2332255B and GSK2833503A.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of inactive control compounds used in conjunction with potent and selective TRPC3/TRPC6 channel antagonists. A critical aspect of rigorous pharmacological research is the use of an inactive control compound, a molecule structurally similar to the active drug but devoid of significant biological activity at the target of interest. This ensures that the observed effects are due to the specific inhibition of the target and not to off-target effects or the chemical scaffold of the molecule.
It is important to clarify a common point of confusion: This compound is a potent and selective antagonist of TRPC3 and TRPC6 channels, not an inactive control. The corresponding and structurally related inactive control compound is GSK2346383A .[1] Similarly, GSK2833503A is another potent TRPC3/6 antagonist, with its own corresponding inactive control, GSK2402678A .[1]
This guide will focus on the comparative data between these active compounds and their respective inactive controls, providing experimental evidence of their differential activity.
Comparative Analysis of Biological Activity
The primary differentiator between an active antagonist and its inactive control is their potency at the target receptor. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target | IC50 | Compound Type |
| This compound | rat TRPC3 | 5 nM | Active Antagonist |
| rat TRPC6 | 4 nM | ||
| GSK2346383A | rat TRPC3 | > 25 µM | Inactive Control |
| rat TRPC6 | > 25 µM | ||
| GSK2833503A | rat TRPC3 | 21 nM | Active Antagonist |
| rat TRPC6 | 3 nM | ||
| GSK2402678A | rat TRPC3 | > 25 µM | Inactive Control |
| rat TRPC6 | > 25 µM |
Table 1: Comparative Potency of TRPC3/6 Antagonists and their Inactive Controls. The data clearly demonstrates the high potency of this compound and GSK2833503A, with IC50 values in the low nanomolar range. In contrast, their respective inactive controls, GSK2346383A and GSK2402678A, show no significant activity at concentrations up to 25 µM.[1]
Functional Comparison in a Cell-Based Assay
To further illustrate the functional differences between the active and inactive compounds, we can examine their effects on a downstream signaling pathway regulated by TRPC3/6 channels. Angiotensin II (Ang II) is known to activate TRPC3 and TRPC6, leading to an increase in intracellular calcium and subsequent activation of the transcription factor, Nuclear Factor of Activated T-cells (NFAT).
In a key experiment, HEK293T cells overexpressing either TRPC3 or TRPC6 were stimulated with Ang II in the presence of either the active antagonist this compound or its inactive control GSK2346383A. The activation of NFAT was measured using a luciferase reporter assay. The results showed that this compound produced a dose-dependent blockade of Ang II-induced NFAT activation. Conversely, the inactive control, GSK2346383A, had no effect on NFAT activation, even at a concentration of 0.1 µM.[1]
This provides strong evidence that the inhibitory effect on the signaling pathway is a direct result of TRPC3/6 channel blockade by this compound and not due to a non-specific effect of the chemical structure.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental setup, the following diagrams are provided.
References
A Comparative Guide to the Efficacy of TRPC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various Transient Receptor Potential Canonical (TRPC) channel inhibitors. The information presented herein is compiled from publicly available experimental data to aid researchers in selecting the most suitable pharmacological tools for their studies of TRPC channel function and their potential as therapeutic targets.
Introduction to TRPC Channels
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal transmission.[1] Dysregulation of TRPC channel activity has been implicated in various pathological conditions, making them attractive targets for drug discovery.[1] The seven mammalian TRPC members (TRPC1-7, with TRPC2 being a pseudogene in humans) can be divided into subgroups based on sequence homology: TRPC1, TRPC4/5, and TRPC3/6/7.[1]
Comparative Efficacy of TRPC Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of several prominent TRPC inhibitors against various TRPC channel subtypes. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the cell type used, the method of channel activation, and the specific assay protocol.
Table 1: Comparative Potency (IC50) of TRPC Inhibitors (in µM)
| Inhibitor | TRPC1 | TRPC3 | TRPC4 | TRPC5 | TRPC6 | TRPC7 | Assay Method | Reference |
| ML204 | - | >10 | 0.96 - 2.6 | ~9.2 | >18 | - | Ca²+ Influx / Patch Clamp | [1][2][3][4] |
| Pico145 (HC-608) | 0.0002 (with TRPC5) | No effect | 0.00035 | 0.0013 | No effect | - | Ca²+ Influx | [5][6] |
| SAR7334 | - | 0.282 | No effect | No effect | 0.0079 - 0.0095 | 0.226 | Ca²+ Influx / Patch Clamp | [7] |
| AC1903 | - | Inhibition | 3.0 | 4.06 - 18 | No effect | - | Ca²+ Influx / Patch Clamp | [8] |
| GFB-8438 | - | - | 0.29 | 0.18 - 0.28 | >30 | - | Patch Clamp | [9] |
| Pyr3 | - | 0.54 | - | - | - | - | Ca²+ Influx | [1] |
| Pyr10 | - | 0.72 | - | - | - | - | Ca²+ Influx | [1] |
Note: A lower IC50 value indicates higher potency. Dashes indicate that data was not found in the reviewed sources.
Signaling Pathways and Experimental Workflows
TRPC Channel Activation Signaling Pathway
TRPC channels are predominantly activated downstream of G-protein coupled receptors (GPCRs), specifically those coupled to Gq/11 and Gi/o proteins, and receptor tyrosine kinases.[10] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[1] DAG can directly activate TRPC3/6/7 channels, while the activation mechanism for TRPC4/5 is more complex and can involve coincident signaling from both Gq/11 and Gi/o pathways.[1][11][12]
Experimental Workflow for TRPC Inhibitor Screening
The following diagram outlines a typical workflow for the screening and validation of novel TRPC channel inhibitors.
Experimental Protocols
Intracellular Calcium Imaging Assay (Fluo-4)
This protocol describes a common method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC channel activation and inhibition using the fluorescent indicator Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing the TRPC channel of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Pluronic F-127.
-
Assay Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, HHBS).
-
TRPC channel agonist (e.g., OAG for TRPC3/6, DAMGO for μ-opioid receptor-coupled TRPC4).[2][10]
-
Test inhibitor compounds.
-
Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the TRPC-expressing cells into the multi-well plates and culture overnight to allow for adherence and confluence.[7][14]
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.[7][13][14]
-
Remove the culture medium from the cells and wash once with the assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.[5]
-
After incubation, gently wash the cells twice with the assay buffer to remove excess dye.[13]
-
-
Compound Addition:
-
Prepare serial dilutions of the test inhibitor compounds in the assay buffer.
-
Add the inhibitor solutions to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
-
Measurement of Calcium Influx:
-
Place the cell plate into the fluorescence plate reader.
-
Record a baseline fluorescence signal for a few seconds.
-
Automatically add the TRPC channel agonist to all wells while continuously recording the fluorescence signal.[5]
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (no inhibitor).
-
Plot the normalized response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a generalized method for directly measuring the ionic currents flowing through TRPC channels and assessing the inhibitory effects of test compounds.
Materials:
-
HEK293 cells expressing the TRPC channel of interest, cultured on glass coverslips.
-
Patch-clamp rig including an amplifier, data acquisition system, and microscope.
-
Borosilicate glass capillaries for fabricating micropipettes.
-
External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).[8]
-
Internal (intracellular/pipette) solution (e.g., containing in mM: 135 K-Gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.3).[17]
-
TRPC channel agonist.
-
Test inhibitor compounds.
Procedure:
-
Pipette Preparation: Pull the glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[18]
-
Cell Preparation: Place a coverslip with the cultured cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation:
-
Fill a micropipette with the internal solution and mount it on the pipette holder.
-
Under visual guidance, carefully approach a target cell with the micropipette tip.
-
Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[19]
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[20]
-
-
Current Recording:
-
Set the amplifier to voltage-clamp mode and hold the cell membrane at a specific potential (e.g., -60 mV).[5]
-
Apply a voltage ramp or step protocol to elicit baseline currents.
-
Perfuse the cell with the TRPC channel agonist to induce a stable inward current.
-
-
Inhibitor Application:
-
Once a stable agonist-induced current is achieved, co-perfuse the cell with the external solution containing the test inhibitor at various concentrations.
-
Record the current at each inhibitor concentration until a steady-state block is observed.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of inhibition.
-
-
Data Analysis:
-
Measure the amplitude of the TRPC current at a specific voltage in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
References
- 1. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Picomolar, selective, and subtype-specific small-molecule inhibition of TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. TRPC4 as a coincident detector of Gi/o and Gq/11 signaling: mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPC4 as a coincident detector of Gi/o and Gq/11 signaling: mechanisms and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. abcam.com [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. hellobio.com [hellobio.com]
- 17. benchchem.com [benchchem.com]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of GSK2332255B and Alternative TRPC3/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and potency of GSK2332255B, a dual inhibitor of Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels, with other notable inhibitors targeting these channels. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tool for their studies by providing a comprehensive overview of inhibitor performance based on available experimental data.
Data Presentation: A Head-to-Head Comparison of TRPC3/6 Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of this compound and its alternatives against their primary targets and a selection of off-target channels. This allows for a direct comparison of their potency and selectivity.
| Compound | Primary Target(s) | IC50 (nM) | Off-Target(s) | IC50 (nM) | Selectivity (Fold) |
| This compound | rTRPC3 | 5 | hCav1.2 | > 10,000 | > 2000 vs. rTRPC3 |
| rTRPC6 | 4 | hERG | > 30,000 | > 7500 vs. rTRPC6 | |
| hNav1.5 | > 10,000 | > 2500 vs. rTRPC6 | |||
| Pyr3 | hTRPC3 | 700 | Store-Operated Ca2+ Entry (SOCE) | ~700 | ~1 |
| BI 749327 | mTRPC6 | 13 | mTRPC3 | 1100 | 85 vs. mTRPC6 |
| hTRPC6 | 19 | mTRPC7 | 550 | 42 vs. mTRPC6 | |
| gpTRPC6 | 15 | mTRPC5 | > 9100 | > 700 vs. mTRPC6 | |
| SAR7334 | hTRPC6 | 9.5 | hTRPC3 | 282 | ~30 vs. hTRPC6 |
| hTRPC7 | 226 | ~24 vs. hTRPC6 | |||
| hTRPC4/5 | No significant inhibition | - |
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental methodologies: whole-cell patch-clamp electrophysiology and NFAT reporter gene assays.
Whole-Cell Patch-Clamp Electrophysiology for TRPC Channel Inhibition
This protocol is designed to measure the inhibitory effect of compounds on TRPC3/6 channels expressed in a heterologous system, such as HEK293 cells.
Materials:
-
HEK293 cells stably or transiently expressing the TRPC channel of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture reagents.
-
Test compounds (e.g., this compound) solubilized in a suitable solvent (e.g., DMSO).
-
TRPC channel activator (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 1 MgCl2. Adjust pH to 7.2 with CsOH.
Procedure:
-
Cell Preparation: Plate TRPC-expressing HEK293 cells onto glass coverslips 24-48 hours prior to the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single, healthy cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) periodically to elicit currents.
-
-
Channel Activation and Inhibition:
-
Record baseline currents in the extracellular solution.
-
Perfuse the cell with the extracellular solution containing a TRPC activator (e.g., 100 µM OAG) to induce a stable inward current.
-
Once a stable activated current is achieved, co-perfuse with varying concentrations of the test compound to determine the dose-dependent inhibition.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -80 mV) before and after the application of the test compound.
-
Construct a dose-response curve and calculate the IC50 value.
-
NFAT Reporter Gene Assay for Functional Inhibition
This assay assesses the functional consequence of TRPC channel inhibition by measuring the activation of the Nuclear Factor of Activated T-cells (NFAT), a downstream transcription factor in the Ca2+ signaling pathway.
Materials:
-
HEK293T cells.
-
Plasmids encoding the TRPC channel of interest and an NFAT-luciferase reporter.
-
Cell culture and transfection reagents.
-
Test compounds.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293T cells with the TRPC channel and NFAT-luciferase reporter plasmids.
-
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified period.
-
Cell Stimulation: Stimulate the cells with an agonist that activates the Gq/PLC pathway (e.g., Angiotensin II) to induce TRPC channel activation and subsequent NFAT-driven luciferase expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., vehicle-treated cells) and calculate the IC50 value for the inhibition of NFAT activation.
Mandatory Visualization
TRPC3/6 Signaling Pathway
The following diagram illustrates the signaling cascade leading to the activation of TRPC3/6 channels and the subsequent downstream effects that are inhibited by compounds like this compound.
Caption: TRPC3/6 signaling pathway and point of inhibition.
Experimental Workflow for Whole-Cell Patch-Clamp Assay
This diagram outlines the key steps involved in assessing the inhibitory activity of a compound on TRPC channels using the whole-cell patch-clamp technique.
Caption: Workflow for whole-cell patch-clamp analysis.
Cross-Validation of GSK2332255B: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK2332255B's performance against other transient receptor potential canonical (TRPC) channel inhibitors. The information is supported by experimental data to facilitate informed decisions in drug development and research.
This compound is a potent and selective antagonist of TRPC3 and TRPC6 channels, which are implicated in pathological cardiac hypertrophy.[1][2][3] This guide summarizes key findings, compares its efficacy with other known inhibitors, and provides detailed experimental protocols for cross-validation.
Comparative Efficacy of TRPC Channel Inhibitors
The potency of this compound and other TRPC channel inhibitors is summarized in the table below, with IC50 values indicating the concentration required for 50% inhibition.
| Compound | Target(s) | IC50 (nM) | Selectivity Highlights | Reference(s) |
| This compound | TRPC3, TRPC6 | 5 (rat TRPC3), 4 (rat TRPC6) | ≥100-fold selectivity for TRPC3/6 over other calcium-permeable channels. | [1][4] |
| GSK2833503A | TRPC3, TRPC6 | 21 (TRPC3), 3 (TRPC6) | Structurally similar to this compound with high selectivity. | [2][4] |
| Pyr3 | TRPC3 | ~700 | Primarily a TRPC3 inhibitor, also affects store-operated calcium entry. | [2] |
| SAR7334 | TRPC6 | 9.5 | Shows selectivity for TRPC6 over TRPC3 and TRPC7. | [2] |
| BI 749327 | TRPC6 | 13 (mouse), 19 (human) | Orally bioavailable and selective TRPC6 inhibitor. | [5] |
| GSK417651A | TRPC3, TRPC6 | ~40 | Nonselective inhibitor of both TRPC3 and TRPC6. | [6] |
| GSK2293017A | TRPC3, TRPC6 | ~10 | A more potent TRPC3/6 antagonist. | [6] |
Inhibition of Pathological Signaling Pathways
This compound effectively blocks signaling pathways that lead to cardiac hypertrophy. A key pathway involves the activation of Gq-coupled protein receptors by agonists like angiotensin II (Ang II) and endothelin-1 (ET-1).[7] This activation leads to the production of diacylglycerol (DAG), which in turn activates TRPC3 and TRPC6 channels.[8] The subsequent influx of calcium ions (Ca2+) activates calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its translocation to the nucleus and the transcription of hypertrophic genes.[9]
References
- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.de [promega.de]
- 4. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 5. TRPC3 and TRPC6 are essential for angiotensin II‐induced cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Complex Regulation of the TRPC3,6,7 Channel Subfamily by Diacylglycerol and Phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]
Designing a Rescue Experiment for GSK2332255B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and conducting a rescue experiment to validate the mechanism of action of GSK2332255B, a potent and selective dual inhibitor of Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels. By demonstrating that the effects of this compound can be reversed by manipulating a specific downstream signaling component, a rescue experiment provides critical evidence for the compound's on-target activity.
Introduction to this compound and the TRPC3/TRPC6 Signaling Pathway
This compound is a small molecule antagonist of TRPC3 and TRPC6, non-selective cation channels that play a crucial role in calcium signaling.[1][2] These channels are activated downstream of Gq-coupled receptors and phospholipase C, leading to an influx of Ca2+.[3][4] This increase in intracellular calcium activates the calmodulin-dependent phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[3][5][6][7][8] Dephosphorylated NFAT translocates to the nucleus and drives the transcription of genes involved in various cellular processes, including pathological cardiac hypertrophy.[1][9]
This compound effectively blocks this cascade by inhibiting the initial Ca2+ entry through TRPC3 and TRPC6 channels.[1][2]
Core Concept of the Rescue Experiment
The fundamental principle of a rescue experiment in this context is to bypass the inhibitory effect of this compound on TRPC3 and TRPC6. This can be achieved by introducing a constitutively active form of a key downstream signaling molecule, namely NFAT. A constitutively active NFAT mutant does not require dephosphorylation by calcineurin to translocate to the nucleus and initiate gene transcription.[10][11] Therefore, if the detrimental effects of a stimulus (e.g., phenylephrine-induced hypertrophy) are prevented by this compound, the introduction of a constitutively active NFAT should "rescue" the hypertrophic phenotype, confirming that this compound acts upstream of NFAT activation.
Comparative Analysis of TRPC3/TRPC6 Inhibitors
This compound is a highly potent and selective inhibitor. However, several other compounds targeting TRPC3 and/or TRPC6 are available. The choice of inhibitor can depend on the specific experimental needs, such as the desired selectivity profile and the need for an inactive control.
| Compound | Target(s) | IC50 (TRPC3) | IC50 (TRPC6) | Selectivity Notes | Inactive Control Available | Reference(s) |
| This compound | TRPC3/TRPC6 | 5 nM (rat) | 4 nM (rat) | ≥100-fold selectivity for TRPC3/6 over other calcium-permeable channels. | Yes (GSK2346383A) | [1][2] |
| Pyr3 | TRPC3 | ~700 nM | Inactive | Selective for TRPC3 over TRPC6. May also inhibit store-operated calcium entry (SOCE). | Not specified | [1] |
| SAR7334 | TRPC6 > TRPC3/7 | 282 nM | 9.5 nM | ~30-fold selective for TRPC6 over TRPC3. | Not specified | [12][13] |
| BI-749327 | TRPC6 >> TRPC3/7 | 1100 nM (mouse) | 13 nM (mouse) | ~85-fold selective for mouse TRPC6 over TRPC3. Orally bioavailable. | Not specified | [12][13] |
Experimental Design and Protocols
This section outlines a detailed protocol for a rescue experiment in the context of phenylephrine-induced cardiomyocyte hypertrophy, a well-established model for studying TRPC3/6 signaling.
Diagram: TRPC3/TRPC6 Signaling Pathway
Figure 1. TRPC3/TRPC6 signaling pathway leading to hypertrophic gene transcription.
Diagram: Experimental Workflow for Rescue Experiment
Figure 2. Workflow for the this compound rescue experiment.
Detailed Experimental Protocols
1. Cell Culture and Transfection
-
Cell Type: Primary neonatal rat ventricular cardiomyocytes (NRVMs) are a well-established model for in vitro hypertrophy studies.[14][15]
-
Culture Conditions: Culture NRVMs on gelatin-coated plates in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection:
-
Constitutively Active NFATc1: Transfect NRVMs with a plasmid encoding a constitutively active mutant of NFATc1. A common mutant involves mutations in the serine-rich region (SRR) and/or the SP-repeats, which prevents its phosphorylation and subsequent export from the nucleus.[11][16]
-
NFAT Luciferase Reporter: For a more quantitative measure of NFAT activity, co-transfect cells with an NFAT-luciferase reporter plasmid. This plasmid contains a luciferase gene under the control of an NFAT-responsive promoter.[1]
-
Control: Transfect a separate group of cells with an empty vector as a negative control.
-
Method: Use a suitable transfection reagent for primary cardiomyocytes, such as Lipofectamine 3000, following the manufacturer's instructions. Allow cells to recover for 24-48 hours post-transfection.
-
2. Pre-treatment with this compound
-
Compound Preparation: Dissolve this compound and the inactive control compound (GSK2346383A) in DMSO to create a stock solution.
-
Treatment: Pre-treat the cells with this compound (e.g., 0.1 - 1 µM) or the inactive control for 1-2 hours before adding the hypertrophic stimulus.[1] Use a vehicle control (DMSO) at the same final concentration.
3. Induction of Hypertrophy
-
Stimulus: Add phenylephrine (PE), an α1-adrenergic receptor agonist, to the culture medium at a final concentration of 50-100 µM to induce a hypertrophic response.[14][15][17][18][19]
-
Incubation: Incubate the cells for 24-48 hours.
4. Endpoint Analysis
-
Measurement of Cardiomyocyte Hypertrophy:
-
Cell Surface Area: Fix the cells and stain for a cardiomyocyte-specific marker, such as α-actinin.[14][15] Capture images using fluorescence microscopy and measure the surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ). An increase in cell surface area is a hallmark of hypertrophy.
-
Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[14][17]
-
-
NFAT Reporter Assay:
-
If using an NFAT-luciferase reporter, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol. A decrease in luciferase activity upon this compound treatment and its restoration in the presence of constitutively active NFAT would be expected.
-
Expected Outcomes and Interpretation
| Experimental Group | Expected Outcome (Hypertrophy/NFAT Activity) | Interpretation |
| Vehicle + PE | Increased | Phenylephrine induces hypertrophy/NFAT activation. |
| This compound + PE | Decreased | This compound inhibits phenylephrine-induced hypertrophy/NFAT activation. |
| Inactive Control + PE | Increased | The inhibitory effect is specific to the active compound. |
| ca-NFAT + Vehicle + PE | Increased (potentially enhanced) | Constitutively active NFAT can induce hypertrophy/NFAT activity. |
| ca-NFAT + this compound + PE | Rescued (Increased) | Constitutively active NFAT bypasses the TRPC3/6 blockade by this compound, confirming the on-target mechanism of action. |
Conclusion
A well-designed rescue experiment is a powerful tool to elucidate the mechanism of action of a pharmacological inhibitor. By demonstrating that the effects of this compound on cardiomyocyte hypertrophy can be overcome by the expression of a constitutively active NFATc1, researchers can provide strong evidence that this compound exerts its therapeutic potential through the specific inhibition of the TRPC3/TRPC6-calcineurin-NFAT signaling pathway. This guide provides the necessary framework and detailed protocols to successfully design and execute such a crucial experiment.
References
- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. A constitutively active NFATc1 mutant induces a transformed phenotype in 3T3-L1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NFATc1 balances quiescence and proliferation of skin stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. karger.com [karger.com]
- 15. Network pharmacology integrated with experimental validation to elucidate the mechanisms of action of the Guizhi-Gancao Decoction in the treatment of phenylephrine-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling GSK2332255B
Disclaimer: No specific Safety Data Sheet (SDS) for GSK2332255B was found in publicly available resources. The following procedures are based on general best practices for handling potent, selective small molecule inhibitors in a research laboratory setting. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and obtain the specific SDS from the product vendor before handling or disposal. This guide provides essential safety and logistical information but should not supersede local regulations and protocols.
This compound is a potent and selective antagonist of TRPC3 and TRPC6 channels.[][2] As with any potent small molecule, it should be handled with care to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[3][4]
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes of liquids or fine powders.[3] |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving recommended) | Prevents skin contact.[3][5] |
| Body Protection | Impervious laboratory coat or gown | Protects against contamination of personal clothing.[3] |
| Respiratory Protection | Use in a certified chemical fume hood | Avoids inhalation of dust or aerosols.[3][5] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach is crucial to minimize exposure and prevent contamination during the handling and disposal of this compound.
1. Preparation and Handling:
-
Engineering Controls: All handling of the compound, including weighing, reconstitution, and addition to experimental systems, should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[5]
-
Designated Area: Designate a specific area within the laboratory for handling this compound.
-
Avoid Contamination: Use dedicated equipment (spatulas, weighing paper, etc.) when handling the solid compound.
-
Solution Preparation: When preparing stock solutions (e.g., in DMSO), ensure the solvent is compatible and add it slowly to the solid to avoid splashing.
2. First Aid Measures:
In case of accidental exposure, immediate action is required:[3]
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[3]
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
3. Waste Disposal:
All waste contaminated with this compound must be treated as hazardous chemical waste.[3][6] Never mix chemical waste with regular trash or biohazardous waste unless explicitly instructed by your institution's EHS department.[5]
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., stock solutions, cell culture media, assay buffers) in a sealed, properly labeled, and leak-proof hazardous waste container.[5][6]
-
Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste streams should typically be collected in separate, compatible containers.[5]
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.[6]
-
-
Storage and Collection:
Experimental Workflow and Disposal Plan
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
